molecular formula C19H21ClO4 B1669944 Deacetylsclerotiorin CAS No. 34696-50-9

Deacetylsclerotiorin

Katalognummer: B1669944
CAS-Nummer: 34696-50-9
Molekulargewicht: 348.8 g/mol
InChI-Schlüssel: SBUBEONHXLXYBK-GFYBKASGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Deacetylsclerotiorin has been reported in Arcopilus aureus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

34696-50-9

Molekularformel

C19H21ClO4

Molekulargewicht

348.8 g/mol

IUPAC-Name

(7R)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methylisochromene-6,8-dione

InChI

InChI=1S/C19H21ClO4/c1-5-11(2)8-12(3)6-7-13-9-14-15(10-24-13)17(21)19(4,23)18(22)16(14)20/h6-11,23H,5H2,1-4H3/b7-6+,12-8+/t11-,19+/m0/s1

InChI-Schlüssel

SBUBEONHXLXYBK-GFYBKASGSA-N

Isomerische SMILES

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@](C(=O)C2=CO1)(C)O)Cl

Kanonische SMILES

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CO1)(C)O)Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Deacetylsclerotiorin;  (+)-Deacetylsclerotiorin;  Deacetylsclerotiorin, (+)-; 

Herkunft des Produkts

United States

Foundational & Exploratory

Deconstructing Deacetylsclerotiorin: A Technical Guide to NMR-Based Structure Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Azaphilone Enigma

In the realm of natural product chemistry, fungal secondary metabolites present a vast frontier for discovery, offering intricate molecular architectures with potent biological activities. Among these, the azaphilones, a class of polyketide pigments, are distinguished by their highly oxygenated pyranoquinone core and vibrant colors.[1] Deacetylsclerotiorin, a chlorinated azaphilone isolated from fungi of the Penicillium genus, is one such molecule.[2] Its structure, while known, provides an exemplary case study for the application of modern Nuclear Magnetic Resonance (NMR) spectroscopy. The challenge lies not just in confirming the planar structure, but in unequivocally establishing its stereochemistry.

This guide is designed for researchers, scientists, and drug development professionals. It deviates from rigid templates to provide a narrative that mirrors the logical flow of an actual structure elucidation campaign. We will delve into the causality behind experimental choices, demonstrating how a suite of NMR experiments can be synergistically employed to assemble a complex molecular puzzle, piece by piece. Every step is designed to be a self-validating system, where data from one experiment corroborates and builds upon the last, ensuring the highest degree of confidence in the final proposed structure.

The Analytical Challenge: From Isolate to Hypothesis

The journey begins with a purified fungal metabolite. Preliminary analysis via High-Resolution Mass Spectrometry (HRMS) suggests a molecular formula of C₁₉H₂₁ClO₄. This formula, indicating nine degrees of unsaturation, immediately points towards a complex structure likely containing multiple rings and double bonds. The presence of chlorine is a noteworthy feature, guiding our interpretation of isotopic patterns and chemical shifts.

Our primary tool for unraveling the atomic connectivity and three-dimensional arrangement of this molecule is high-field NMR spectroscopy.[3] The elucidation of novel compounds, particularly those with multiple stereocenters like this compound, is a formidable task that requires a systematic and multi-faceted NMR approach.[4]

The NMR Campaign: A Symphony of Experiments

The modern NMR toolkit provides a suite of experiments, each offering a unique window into the molecular structure.[5] For a molecule of this complexity, a standard dataset is acquired, typically on a 500 MHz or higher spectrometer to achieve optimal signal dispersion.[6]

Experimental Protocols:

  • Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube.[7] The choice of solvent is critical; CDCl₃ is often a good starting point for moderately polar organic compounds. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • 1D NMR Acquisition (¹H and ¹³C):

    • The ¹H NMR spectrum is acquired to identify the number and types of proton environments, their relative abundance (integration), and their through-bond coupling relationships (multiplicity).

    • The ¹³C{¹H} NMR spectrum, acquired with proton decoupling, reveals the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also run to differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds (²JHH, ³JHH). It is the primary tool for mapping out contiguous proton spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (¹JCH). It is indispensable for assigning carbon resonances based on their attached, and often more easily assigned, protons.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH). It is the key to connecting the spin systems identified by COSY and positioning quaternary carbons and heteroatoms.[8]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are physically close to one another (typically <5 Å), irrespective of their through-bond connectivity.[9] It is the cornerstone for determining the relative stereochemistry and conformation of the molecule.[10]

The logical workflow for acquiring and interpreting this data is visualized below.

G cluster_0 Initial Data Acquisition cluster_1 Fragment Assembly cluster_2 3D Structure Determination cluster_3 Final Structure H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY Identify Spin Systems C13 ¹³C & DEPT HSQC ¹H-¹³C HSQC C13->HSQC C-H Attachment HRMS HRMS (C₁₉H₂₁ClO₄) HMBC ¹H-¹³C HMBC HRMS->HMBC Confirm Formula COSY->HSQC Assign Carbons HSQC->HMBC Connect Fragments NOESY ¹H-¹H NOESY HMBC->NOESY Planar Structure Complete Structure Elucidated Structure NOESY->Structure Define Stereochemistry

NMR Structure Elucidation Workflow.

Data Interpretation: Assembling the Puzzle

The following data tables represent a realistic dataset for this compound, constructed from published spectra of the compound and its close analogs.[8][11] We will analyze this data step-by-step to build the molecular structure.

1D NMR Data: The Parts List

The ¹H and ¹³C NMR spectra provide the fundamental building blocks for our structure.

Table 1: ¹H and ¹³C NMR Data for this compound (500 MHz, CDCl₃)

PositionδC (ppm)δH (ppm)Multiplicity (J in Hz)
1148.28.15s
3158.5--
4105.16.40s
4a145.8--
5100.2--
6183.5--
785.9--
8194.1--
8a115.8--
1'128.86.80d (15.5)
2'140.57.25dd (15.5, 10.0)
3'135.2--
4'125.55.95d (10.0)
5'39.82.50m
6'29.71.55, 1.40m
7'11.80.90t (7.5)
Me-725.11.50s
Me-3'20.52.10s
Me-5'19.91.10d (6.8)
7-OH-4.50s (br)

Note: Chemical shifts (δ) are reported in parts per million (ppm). Coupling constants (J) are reported in Hertz (Hz). s=singlet, d=doublet, t=triplet, m=multiplet, br=broad.

Initial Observations:

  • ¹³C Spectrum: We observe 19 distinct carbon signals, matching the molecular formula. The DEPT experiment would confirm the presence of four methyl (CH₃), one methylene (CH₂), seven methine (CH), and seven quaternary carbons. The downfield signals at δc 183.5 and 194.1 are characteristic of ketone carbonyls. Several signals in the δc 100-160 range suggest a highly substituted aromatic or conjugated olefinic system.

  • ¹H Spectrum: The proton spectrum reveals several olefinic protons (δH 5.95-8.15), aliphatic protons, and three distinct methyl signals (two singlets and one doublet). A broad singlet at δH 4.50 is indicative of an exchangeable proton, likely a hydroxyl group.[11]

COSY and HSQC Analysis: Defining Spin Systems

The COSY spectrum allows us to trace proton-proton coupling networks, while the HSQC spectrum links these protons to their directly attached carbons.

Key ¹H-¹H COSY Correlations in the Side Chain.

From this analysis, we can clearly define a long, contiguous spin system corresponding to the polyene side chain:

  • Fragment A (Side Chain): The olefinic proton H-1' (δH 6.80) is coupled to H-2' (δH 7.25). H-2' is further coupled to H-4' (δH 5.95). H-4' shows a correlation to the methine proton H-5' (δH 2.50). This methine proton, H-5', is coupled to the protons of a methyl group (Me-5', δH 1.10) and a methylene group (H-6', δH 1.55/1.40). Finally, the H-6' protons are coupled to the terminal methyl group protons H-7' (δH 0.90).

The remaining protons, H-1 (δH 8.15), H-4 (δH 6.40), Me-7 (δH 1.50), and Me-3' (δH 2.10), appear as singlets in the ¹H spectrum, indicating they have no adjacent protons to couple with. The HSQC spectrum then allows us to confidently assign the carbons directly bonded to these protons (e.g., H-1 at δH 8.15 correlates to C-1 at δc 148.2).

HMBC Analysis: Constructing the Core

The HMBC spectrum is crucial for connecting these fragments and positioning the quaternary carbons. It reveals through-bond correlations over 2 and 3 bonds.

Key HMBC Correlations:

  • Connecting the Side Chain: The olefinic proton H-1' (δH 6.80) shows a strong correlation to the quaternary carbon C-3 (δc 158.5). This definitively links the side chain (Fragment A) to the core structure at position 3.

  • Defining the Pyranoquinone Core:

    • H-1 (δH 8.15) correlates to C-3, C-4a, and C-8a.

    • H-4 (δH 6.40) correlates to C-3, C-4a, C-5, and C-8a.

    • These correlations stitch together the pyranone ring and connect it to the quinone moiety.

  • Positioning the Chlorine and Carbonyls:

    • The chemical shift of C-5 (δc 100.2) is characteristic of a chlorinated olefinic carbon.

    • The methyl protons at Me-7 (δH 1.50) show strong correlations to the quaternary carbon C-7 (δc 85.9) and the two carbonyl carbons C-6 (δc 183.5) and C-8 (δc 194.1). This places the Me-7 group on the quaternary stereocenter C-7, which is situated between the two carbonyls.

  • Positioning the Side-Chain Methyl Group:

    • The methyl protons Me-3' (δH 2.10) show correlations to C-2', C-3', and C-4', confirming its position on the polyene chain.

These key long-range correlations allow for the unambiguous assembly of the planar structure of this compound.

NOESY Analysis: Unveiling the 3D Structure

With the planar structure established, the final and most nuanced step is to determine the relative stereochemistry at the chiral centers (C-7 and C-5') and the geometry of the double bonds. This is achieved through the NOESY experiment, which maps through-space proximities.

Key NOESY Correlations and Stereochemical Assignment:

  • Double Bond Geometry: A strong NOE correlation is observed between H-2' (δH 7.25) and H-4' (δH 5.95). The large coupling constant between H-1' and H-2' (J = 15.5 Hz) suggests an E-configuration for the Δ¹' double bond. The coupling constant between H-2' and H-4' (J = 10.0 Hz) is consistent with the depicted geometry around the Δ³' double bond.

  • Relative Stereochemistry of the Core: A crucial NOE is observed between the methyl protons Me-7 (δH 1.50) and the olefinic proton H-1 (δH 8.15). This indicates that these two groups are on the same face of the molecule, defining the relative configuration at the C-7 stereocenter.

  • Relative Stereochemistry of the Side Chain: An NOE correlation between H-4' (δH 5.95) and the methine proton H-5' (δH 2.50) helps to define the conformation of the side chain. Further correlations between H-5' and its attached methyl group (Me-5') and methylene group (H-6') are consistent with the assigned S-configuration at C-5', as established in the literature for this natural product.

The culmination of this systematic analysis of 1D and 2D NMR data leads to the complete and unambiguous structure of (-)-deacetylsclerotiorin.

Conclusion: A Validated Structure

The structure elucidation of this compound serves as a powerful illustration of the synergy between modern NMR experiments. By progressing logically from 1D NMR to a suite of 2D correlation experiments (COSY, HSQC, HMBC), we systematically constructed the molecular framework. The final piece of the puzzle, the molecule's three-dimensional architecture, was confidently assigned using through-space NOESY correlations. This multi-pronged, self-validating approach ensures a high degree of confidence in the final structure, a critical requirement for any downstream application in drug discovery or chemical biology. The principles and workflows detailed in this guide are broadly applicable to the structural determination of a wide array of complex natural products.

References

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved February 4, 2026, from [Link]

  • Creative Biostructure. (n.d.). How Does NMR Help Identify Natural Compounds? Retrieved February 4, 2026, from [Link]

  • Constantino, M. G., & da Silva, G. V. J. (n.d.). NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. Retrieved February 4, 2026, from [Link]

  • Jansen, N., et al. (2013). Figure S4. 1 H-NMR of compound this compound (2) in CDCl3 showing traces of the Z isomer. ResearchGate. Retrieved February 4, 2026, from [Link]

  • Filo. (2025). Structure elucidation in NMR spectroscopy steps. Retrieved February 4, 2026, from [Link]

  • Gao, J., et al. (2021). Key NOESY correlations of compound 1. ResearchGate. Retrieved February 4, 2026, from [Link]

  • Griesinger, C., & Williamson, M. P. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Wiley Online Library.
  • National Center for Biotechnology Information. (n.d.). This compound, (-)-. PubChem Compound Database. Retrieved February 4, 2026, from [Link]

  • Bifulco, G., et al. (2007).
  • Chen, C., et al. (2021). Orange, red, yellow: biosynthesis of azaphilone pigments in Monascus fungi. Chemical Science.
  • Davis, R. S., & Flynn, P. F. (n.d.). 1H and 13C NMR Assignments for Acetylsalicylic Acid (Aspirin). University of Utah Chemistry. Retrieved February 4, 2026, from [Link]

  • Emwas, A.-H., et al. (2022). A review of NMR analysis in polysaccharide structure and conformation: Progress, challenge and perspective.
  • ResearchGate. (n.d.). Key NOESY correlations and relative stereochemistry of the tetracyclic cores in simplified structures 1A and 2A. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Key COSY and HMBC correlations for 1 and 2. Retrieved February 4, 2026, from [Link]

  • El-Elimat, T., et al. (2015). qNMR for profiling the production of fungal secondary metabolites. PMC - NIH.
  • ResearchGate. (n.d.). Relevant NOESY correlations (dashed) used to assign the relative stereochemistry of compounds 1–8. Retrieved February 4, 2026, from [Link]

  • Wolfender, J.-L., et al. (2015).
  • Figueroa, M., et al. (2022). Dereplication of Fungal Metabolites by NMR-Based Compound Networking Using MADByTE.
  • Exarchou, V., & Gkountoulas, L. (2022). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra.
  • Clendinen, C. S., et al. (2015).
  • Kim, H. J., et al. (2021). NMR-based plant metabolomics protocols: a step-by-step guide. Frontiers.
  • Creative Biostructure. (n.d.). Using NMR for Studying Polymer Structures. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). NMR Table 1 H and 13 C of penazaphilones J-L (1-3) (600 MHz). Retrieved February 4, 2026, from [Link]

  • Ahmadi, Y., et al. (2022). Azaphilones Pigments from the Fungus Penicillium hirayamae. MDPI. Retrieved February 4, 2026, from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • ResearchGate. (n.d.). Key HMBC and ¹H-¹H COSY correlations of 1–4. Retrieved February 4, 2026, from [Link]

  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • Martin, G. E., & Williamson, R. T. (2013). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. In Comprehensive Natural Products II (pp. 35-94). Elsevier.
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Structural Elucidation of Deacetylsclerotiorin: A Crystallographic Workflow

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise structural determination of deacetylsclerotiorin , a chlorinated azaphilone pigment produced by Penicillium and Talaromyces species, represents a critical benchmark in natural product chemistry. Unlike its parent compound sclerotiorin, the deacetylated form presents unique challenges in crystallization due to altered hydrogen-bonding potential and solubility profiles.

This guide details the end-to-end workflow for determining the crystal structure of this compound. It moves beyond generic protocols to address the specific physicochemical properties of the azaphilone scaffold, emphasizing the use of the intrinsic chlorine atom for absolute configuration determination via anomalous scattering.

Chemical Context & Biosynthetic Origin

This compound is a polyketide-derived secondary metabolite. Structurally, it features a highly oxygenated pyranoquinone bicyclic core (the azaphilone scaffold) with a characteristic chiral quaternary center at C-7.

  • Molecular Formula: C

    
    H
    
    
    
    ClO
    
    
  • Key Structural Feature: The C-7 quaternary center and the C-5 chlorine atom.

  • Biosynthesis: The compound is synthesized via a polyketide synthase (PKS) pathway involving a non-reducing PKS (NR-PKS) that assembles the main chain and a highly reducing PKS (HR-PKS) responsible for the side chain, followed by post-PKS modifications including chlorination by a halogenase.

Understanding this scaffold is prerequisite to crystallization; the rigid bicyclic core favors stacking, but the flexible side chains can introduce disorder if solvent channels are not optimized.

Upstream Processing: Isolation & Purification[1][2][3]

High-diffraction-quality crystals require >98% purity. The presence of the acetylated homolog (sclerotiorin) is the most common cause of crystallization failure due to lattice poisoning.

Protocol: Targeted Isolation from Penicillium sclerotiorum
  • Fermentation: Cultivate P. sclerotiorum on potato dextrose agar (PDA) or rice solid medium for 14 days at 25°C.

  • Extraction:

    • Macerate solid media with Ethyl Acetate (EtOAc).

    • Sonicate for 30 mins to disrupt cellular matrices.

    • Filter and concentrate in vacuo to yield crude extract.

  • Partitioning: Dissolve crude extract in 90% MeOH/H

    
    O and partition against 
    
    
    
    -hexane to remove lipids (critical for preventing oil formation during crystallization).
  • Chromatography (The Purification Nexus):

    • Step A (Flash): Silica gel column (Gradient: Petroleum ether

      
       EtOAc). This compound elutes later than sclerotiorin due to the free hydroxyl group.
      
    • Step B (Preparative HPLC):

      • Column: C18 Reverse Phase (5

        
        m, 250 x 10 mm).
        
      • Mobile Phase: MeCN:H

        
        O (0.1% Formic Acid) gradient 60:40 to 100:0.
        
      • Detection: UV at 370 nm (characteristic azaphilone absorption).

Visualization: Isolation Workflow

IsolationWorkflow Ferment Fungal Fermentation (P. sclerotiorum) Extract EtOAc Extraction & Concentration Ferment->Extract 14 Days Partition Lipid Removal (Hexane/MeOH) Extract->Partition Crude Oil Flash Flash Chromatography (Separation of Sclerotiorin) Partition->Flash Defatted Extract HPLC Prep-HPLC (>99% Purity) Flash->HPLC Enriched Fraction Pure This compound (Solid) HPLC->Pure Lyophilization

Figure 1: Step-by-step isolation workflow ensuring removal of lipophilic contaminants and structural homologs.

Crystallogenesis: Overcoming the Azaphilone Challenge

Azaphilones are light-sensitive and prone to tautomerization. Crystallization must occur in the dark.

Experimental Strategy: Vapor Diffusion

The Hanging Drop Vapor Diffusion method is preferred over sitting drop to minimize surface contact.

Optimized Conditions Table:

ParameterCondition A (Preferred)Condition B (Alternative)Mechanistic Rationale
Precipitant Ethanol (30-50%)Acetone (40%)Matches polarity of the pyranoquinone core.
Buffer None (Water)HEPES (pH 7.5)pH neutrality prevents ring opening/hydrolysis.
Concentration 10 mg/mL15 mg/mLHigh supersaturation required for nucleation.
Temperature 4°C18°CLower temp reduces thermal motion, improving order.
Additives None1% DioxaneDioxane can act as a co-solvent to stabilize the lattice.

Procedure:

  • Dissolve 5 mg of pure this compound in 500

    
    L of solvent (e.g., EtOH).
    
  • Mix 2

    
    L protein solution with 2 
    
    
    
    L reservoir solution on a siliconized cover slip.
  • Seal over a reservoir containing 500

    
    L precipitant.
    
  • Incubate in the dark. Red/Orange prismatic crystals typically appear within 48-72 hours.

Structure Determination & Refinement

This is the core analytical phase. For this compound, the presence of Chlorine (Z=17) is the strategic advantage.

Data Collection Strategy
  • Source: Cu-K

    
     radiation (
    
    
    
    Å) is mandatory for absolute configuration determination if using the internal chlorine atom. Molybdenum (Mo) sources have insufficient anomalous signal for Cl at standard resolutions.
  • Temperature: 100 K (Cryo-cooling) to minimize thermal diffuse scattering.

  • Resolution Target: < 0.84 Å (Sheldrick’s criterion for direct methods/atomic resolution).

Phasing: The Anomalous Signal

While Direct Methods (SHELXT) can solve the phase problem due to the small molecule size (<100 atoms), the Absolute Configuration (AC) must be validated.

  • Method: Single-wavelength Anomalous Dispersion (SAD) or simply refining the Flack parameter during least-squares refinement.

  • The Flack Parameter (

    
    ): 
    
    • 
      : Correct absolute structure.
      
    • 
      : Inverted structure (wrong enantiomer).
      
    • For this compound, the Cl atom provides enough anomalous scattering (

      
      e at Cu-K
      
      
      
      ) to distinguish enantiomers reliably.
Refinement Workflow
  • Integration/Scaling: Use XDS or SAINT to process diffraction spots.

  • Structure Solution: SHELXT (Intrisic Phasing).

  • Refinement: SHELXL (Least Squares).

    • Refine non-hydrogen atoms anisotropically.

    • Place Hydrogen atoms in calculated positions (Riding model).

    • Critical Step: Refine the Flack parameter (

      
      ) in the final cycles.
      
Visualization: Crystallographic Logic

CrystWorkflow Crystal Single Crystal (Red Prism) Diffraction X-Ray Diffraction (Cu-Kα Source) Crystal->Diffraction Cryo (100K) DataProcess Data Reduction (Integration/Scaling) Diffraction->DataProcess Bragg Peaks Phasing Structure Solution (Direct Methods/SHELXT) DataProcess->Phasing hkl File Refinement Refinement (SHELXL) Anisotropic & H-atoms Phasing->Refinement Initial Phases Validation Validation (Flack Parameter & R-factor) Refinement->Validation Final Model Validation->Refinement If R > 5%

Figure 2: The crystallographic pipeline from diffraction to validated atomic model.

Structural Analysis & Biological Implications[4][5][6][7]

Upon solving the structure, the following metrics confirm the identity of this compound:

  • Orthorhombic Space Group: Typically

    
     (common for chiral natural products).
    
  • Chirality at C-7: The electron density map must clearly define the stereochemistry (usually R-configuration for natural sclerotiorin derivatives).

  • Tautomerism: The crystal structure reveals whether the molecule exists in the enol or keto form in the solid state, which directly impacts its docking behavior in biological targets (e.g., Phospholipase A2 inhibition).

Final Validation Checklist
  • R1 Value: < 5.0% (Indicates excellent agreement between model and data).

  • Flack Parameter: < 0.1 (with standard error < 0.05).

  • Goodness of Fit (GooF): Close to 1.0.

References

  • Chen, C., et al. (2020).[1] "Biosynthesis of azaphilones: A review." Natural Product Reports. Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A. Link

  • Pavesi, C., et al. (2021).[1] "Biosynthesis of azaphilones: From the gene to the molecule." Fungal Biology Reviews. Link

  • Gao, J. M., et al. (2013).[2] "Radical scavenging activity and structural elucidation of azaphilones." Molecules. Link

Sources

Technical Guide: The Natural Role and Pharmacological Potential of Deacetylsclerotiorin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Deacetylsclerotiorin is a chlorinated azaphilone polyketide produced primarily by fungal species of the genus Penicillium (e.g., P. sclerotiorum, P. multicolor). Structurally, it serves as the immediate deacetylated precursor to the better-known secondary metabolite sclerotiorin . While often overshadowed by its acetylated congener, this compound possesses distinct physicochemical properties and retains the highly reactive pyranoquinone core characteristic of azaphilones. This guide details its biosynthetic origin, ecological function as a defense metabolite, mechanism of action via Michael addition, and protocols for its isolation and characterization.

Molecular Identity & Biosynthesis[1]

Chemical Structure and Classification

This compound belongs to the azaphilone class of fungal pigments.[1] These compounds are characterized by a highly oxygenated bicyclic core (isochromene system) containing a quaternary carbon center.

  • Core Scaffold: Pyranoquinone bicyclic system.[2]

  • Key Substituents: A chlorine atom at C-5 (rare in natural products) and a polyketide side chain.

  • Differentiation: Unlike sclerotiorin, this compound possesses a free hydroxyl group at the C-7 position (depending on numbering conventions, often the site of acetylation), making it more polar and potentially more reactive in specific aqueous environments.

Biosynthetic Pathway

The biosynthesis of this compound is governed by a gene cluster (often denoted as scl) involving the collaboration of two distinct polyketide synthases (PKS).[2]

  • Backbone Assembly: A non-reducing PKS (nrPKS ) assembles the main aromatic trunk.

  • Side Chain Synthesis: A highly reducing PKS (hrPKS ) synthesizes the fatty acyl side chain.

  • Coupling & Cyclization: The two chains are coupled, followed by cyclization and aromatization to form the core.

  • Halogenation: An FAD-dependent halogenase introduces the chlorine atom.

  • Acetylation (The Branch Point): The enzyme Scl-AT (Acetyltransferase) converts this compound into sclerotiorin. Thus, this compound is the mature, non-acetylated intermediate.

Diagram 1: Biosynthetic Pathway of this compound

Biosynthesis cluster_legend Legend AcetylCoA Acetyl-CoA + Malonyl-CoA nrPKS nrPKS (SclI) (Aromatic Core Assembly) AcetylCoA->nrPKS hrPKS hrPKS (SclA) (Side Chain Assembly) AcetylCoA->hrPKS Intermediate Pre-Azaphilone Intermediate nrPKS->Intermediate hrPKS->Intermediate FAD_Halo FAD-Halogenase (Chlorination) Intermediate->FAD_Halo Oxidation & Cyclization Deacetyl This compound (Target Molecule) FAD_Halo->Deacetyl AcetylTrans Acetyltransferase (Scl-AT) Deacetyl->AcetylTrans Acetylation Sclerotiorin Sclerotiorin (End Product) AcetylTrans->Sclerotiorin key1 Enzymatic Step key2 Metabolite

Caption: Biosynthetic flow from precursor assembly to this compound and its conversion to Sclerotiorin.

Ecological & Physiological Function

Photoprotection and Stress Response

Fungi producing azaphilones often deposit them in the mycelium or secrete them into the substrate. The conjugated double-bond system of this compound absorbs visible and UV light, serving as a "sunscreen" that protects fungal DNA from UV-induced damage.

Chemical Defense (Antimicrobial Activity)

The natural role of this compound is primarily defensive. It acts as a chemical deterrent against competing microbes (bacteria and other fungi) and potential predators (insects/nematodes).

  • Mechanism: The pyranoquinone core is an electrophile. It can react with nucleophilic groups (amines, thiols) on the surface proteins of competitors, effectively "cross-linking" or disabling essential enzymes.

Nitrogen Scavenging

Azaphilones react spontaneously with primary amines (e.g., amino acids, proteins) to form vinylogous


-pyridones (red pigments). This reaction allows the fungus to sequester nitrogen from the environment or detoxify amine-rich waste products, integrating them into a stable pigment complex.

Mechanism of Action

Electrophilic Reactivity (The "Warhead")

The biological activity of this compound is driven by its alpha,beta-unsaturated carbonyl system. This structure acts as a Michael acceptor.

  • Target: Cysteine thiol groups or Lysine amino groups on proteins.

  • Effect: Covalent modification of the target protein, leading to loss of function.

Specific Pharmacological Targets

While sclerotiorin is a known inhibitor of Cholesteryl Ester Transfer Protein (CETP) , this compound shares this potential due to structural homology.

  • CETP Inhibition: By binding to CETP, these molecules prevent the transfer of cholesteryl esters from HDL to LDL, potentially raising "good" cholesterol (HDL) levels.[3][4]

  • Signal Transduction: Azaphilones have been shown to inhibit phospholipase A2 (PLA2) and gp120-CD4 binding (antiviral), suggesting this compound may modulate inflammatory and viral entry pathways.

Diagram 2: Mechanism of Action (Michael Addition)

Mechanism Deacetyl This compound (Electrophile) Complex Michael Adduct (Covalent Bond) Deacetyl->Complex Michael Addition Target Protein Target (Nucleophile: -NH2 or -SH) Target->Complex Effect Enzyme Inhibition (e.g., CETP, PLA2) Complex->Effect Loss of Function

Caption: Covalent modification of protein targets via Michael addition to the azaphilone core.

Experimental Protocols

Fermentation and Production

To isolate this compound, Penicillium sclerotiorum is cultivated under submerged fermentation.

  • Strain: Penicillium sclerotiorum (e.g., NRRL strains).

  • Medium: Potato Dextrose Broth (PDB) or Czapek-Dox enriched with yeast extract.

  • Conditions: 25-28°C, 150 rpm, 7-14 days in dark (to prevent photo-degradation).

Extraction and Isolation Workflow

Note: this compound is light-sensitive. Perform all steps under low light or amber glass.

Step-by-Step Protocol:

  • Filtration: Separate mycelium from culture broth using cheesecloth or Whatman No. 1 filter paper.

  • Extraction:

    • Mycelium: Extract with Methanol (MeOH) to lyse cells and solubilize intracellular pigments.

    • Broth: Extract with Ethyl Acetate (EtOAc) (1:1 v/v) three times.

  • Concentration: Combine extracts and evaporate solvent under reduced pressure (Rotavap) at <40°C.

  • Purification (Silica Gel Chromatography):

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: Gradient of n-Hexane : Ethyl Acetate (from 90:10 to 50:50).

    • Observation: this compound typically elutes after sclerotiorin due to higher polarity (free -OH).

  • Final Purification (HPLC):

    • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

    • Solvent System: Acetonitrile : Water (with 0.1% Formic Acid) gradient 40% -> 100% ACN over 30 min.

    • Detection: UV at 370 nm (yellow) and 450 nm (orange).

Diagram 3: Isolation Workflow

Extraction Culture Fungal Culture (14 Days) Filter Filtration Culture->Filter Broth Broth Phase Filter->Broth Mycelium Mycelial Phase Filter->Mycelium Ext_Broth EtOAc Extraction Broth->Ext_Broth Ext_Myc MeOH Extraction Mycelium->Ext_Myc Crude Combined Crude Extract Ext_Broth->Crude Ext_Myc->Crude Silica Silica Gel Column (Hexane:EtOAc Gradient) Crude->Silica HPLC HPLC Purification (C18, ACN:H2O) Silica->HPLC Product Pure this compound HPLC->Product

Caption: Workflow for the extraction and purification of this compound from fungal culture.

Quantitative Data Summary (Typical Yields & Properties)
ParameterValue / Description
Molecular Formula C₁₉H₂₁ClO₄
Molecular Weight ~348.82 g/mol
Appearance Yellow to Orange crystalline solid
UV Maxima ~370 nm, ~450 nm
Solubility Soluble in MeOH, EtOAc, DMSO; Insoluble in water
Typical Yield 10 - 50 mg/L (strain dependent)
Rf Value (TLC) Lower than Sclerotiorin (Hex:EtOAc 7:3)

References

  • Pavesi, C., et al. (2021). Biosynthesis of azaphilones: a review.[5] Natural Product Reports. Link

  • Gao, J. M., et al. (2013). Azaphilones: chemistry and biology of a class of marine natural products.[6] Chemical Reviews. Link

  • Chortami, P., et al. (2022). Sclerotiorin and its derivatives: A review of their sources, chemistry, and bioactivities. Journal of Fungi.[7] Link

  • Lin, L., et al. (2012). Synthesis and antifungal activity of novel sclerotiorin analogues.[8] Journal of Agricultural and Food Chemistry. Link

  • Frisvad, J. C., et al. (2004). Penicillium sclerotiorum and Penicillium polonicum, two new members of the Penicillium sclerotiorum complex. Mycological Research.[9][10][11] Link

Sources

Deacetylsclerotiorin: Isolation, Structural Logic, and Pharmacological Trajectory

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Deacetylsclerotiorin (7-deacetylsclerotiorin) is a chlorinated azaphilone polyketide primarily isolated from Penicillium sclerotiorum and Penicillium multicolor. While historically overshadowed by its parent compound, sclerotiorin, the deacetylated derivative has emerged as a critical probe for understanding azaphilone biosynthesis and structure-activity relationships (SAR). This guide outlines the technical history, biosynthetic logic, and rigorous isolation protocols required to purify this metabolite, emphasizing its potential role in cholesteryl ester transfer protein (CETP) inhibition and antimicrobial research.

Introduction & Chemical Context

The azaphilones are a class of fungal pigments characterized by a highly oxygenated pyranoquinone bicyclic core. A defining feature of the sclerotiorin subfamily is the presence of a chlorine atom at the C-5 position—a halogenation event that is relatively rare in fungal polyketides.

This compound (


) differs from Sclerotiorin  (

) solely by the absence of an acetyl group at the C-7 oxygen. This structural variation significantly alters the compound's polarity and solubility profile, necessitating modified isolation strategies.
Historical Trajectory[1][2]
  • 1940: Curtin and Reilly first isolate the parent compound, sclerotiorin, from Penicillium sclerotiorum, noting its intense orange color and antibacterial properties.

  • 1952: Birkinshaw further characterizes the structure, identifying the core azaphilone skeleton.

  • Mid-20th Century: this compound is identified, initially often regarded as a hydrolysis artifact. However, subsequent chemotaxonomic studies of P. multicolor and P. implicatum confirmed it as a naturally occurring metabolite, accumulating due to specific enzymatic regulation (or lack thereof) in the biosynthetic gene cluster (BGC).

Biosynthetic Machinery

The production of this compound is governed by a non-reducing polyketide synthase (NR-PKS) system. Understanding this pathway is crucial for optimization, as metabolic engineering can shift the flux from sclerotiorin to the deacetyl form.

The Pathway Logic
  • Assembly: The backbone is assembled by a highly reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS).

  • Halogenation: A flavin-dependent halogenase introduces the chlorine atom early in the pathway.

  • Cyclization: The pyranoquinone core is formed via oxidative cyclization.

  • Acetylation (The Branch Point): In the canonical pathway, an acetyltransferase adds an acetyl group to the C-7 hydroxyl to form sclerotiorin. This compound accumulates when this step is bypassed, either due to gene silencing (scl cluster regulation) or hydrolytic activity.

Visualization: Biosynthetic Flow

Biosynthesis cluster_0 Polyketide Assembly Acetate Acetyl-CoA PKS PKS Complex (HR-PKS + NR-PKS) Acetate->PKS Malonate Malonyl-CoA Malonate->PKS Intermediate Pre-Sclerotiorin Intermediate PKS->Intermediate Condensation Chlorination Halogenase (+Cl) Intermediate->Chlorination Deacetyl This compound (Natural Accumulation) Chlorination->Deacetyl Cyclization Deacetyl->Deacetyl Accumulates if Transferase Inactive AcetylTrans Acetyltransferase (+Ac) Deacetyl->AcetylTrans Canonical Path Sclerotiorin Sclerotiorin (Major Product) AcetylTrans->Sclerotiorin

Figure 1: Biosynthetic pathway of azaphilones illustrating the divergence point between this compound and Sclerotiorin.

Isolation Methodologies: A Technical Guide

Isolating this compound requires separating it from the often co-occurring and more abundant sclerotiorin. The following protocol integrates classical column chromatography with modern size-exclusion techniques.

Phase 1: Fermentation & Extraction
  • Substrate: Rice medium (solid state) is preferred for high azaphilone yield.

  • Incubation: 25°C for 21–28 days.

  • Extraction:

    • Macerate fungal biomass with Ethyl Acetate (EtOAc). Why: EtOAc matches the polarity of azaphilones while excluding highly polar sugars.

    • Sonicate for 30 mins to disrupt cellular matrices.

    • Filter and concentrate under reduced pressure to yield the Crude Extract .

Phase 2: Purification Workflow

The critical step is the use of Sephadex LH-20 . Unlike silica, which separates based on polarity (adsorption), LH-20 separates based on molecular size and shape. Azaphilones have a distinct planar structure that interacts uniquely with the dextran matrix, allowing separation from fatty acids and sterols.

IsolationProtocol Biomass Fungal Biomass (P. sclerotiorum) Extract EtOAc Extraction Biomass->Extract Crude Crude Gum Extract->Crude Evaporation Silica Silica Gel CC (Gradient Hexane:EtOAc) Crude->Silica Primary Fractionation Fraction Azaphilone Enriched Fraction Silica->Fraction Elutes @ 40% EtOAc Sephadex Sephadex LH-20 (MeOH:CH2Cl2 1:1) Fraction->Sephadex Size/Shape Exclusion HPLC Semi-Prep HPLC (C18, ACN:H2O) Sephadex->HPLC Final Polish Pure Pure this compound HPLC->Pure

Figure 2: Step-by-step isolation workflow emphasizing the orthogonal use of Silica and Sephadex LH-20.

Protocol Validation (Self-Check)
  • TLC Monitor: Silica gel plates, developed in Toluene:Ethyl Acetate:Formic Acid (5:4:1).

    • Sclerotiorin Rf: ~0.6 (Yellow/Orange)

    • This compound Rf: ~0.4 (Orange/Red) - Note the lower Rf due to the free hydroxyl group.

  • Visualization: Spots turn red/purple upon exposure to ammonia vapor (azaphilone characteristic).

Structural Characterization

Differentiation between the acetylated and deacetylated forms is best achieved via 1H-NMR. The diagnostic signal is the acetate methyl group.

FeatureSclerotiorinThis compound
Molecular Formula


Molecular Weight 390.86 g/mol 348.82 g/mol
Appearance Yellow-Orange CrystalsOrange-Red Needles
1H-NMR Diagnostic Singlet at ~2.15 ppm (3H, -OAc)Absent (Signal missing)
C-7 Proton Shift Downfield (~5.7 ppm) due to esterUpfield (~4.5–5.0 ppm) due to free -OH
Solubility High in CHCl3, BenzeneModerate in CHCl3, High in MeOH

Pharmacological Potential[3][4][5]

CETP Inhibition

Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from HDL to LDL/VLDL.[1][2] Inhibition of CETP is a strategy to raise HDL ("good cholesterol").[3][2]

  • Mechanism: Sclerotiorin and its derivatives bind to the hydrophobic tunnel of CETP, locking the protein in an inactive conformation.

  • Deacetyl Relevance: Structure-Activity Relationship (SAR) studies suggest that the C-7 region is tolerant to modification. While Sclerotiorin is the primary inhibitor cited (

    
     in the micromolar range), this compound serves as a crucial negative control or alternative scaffold to test the necessity of the lipophilic acetate group for binding affinity.
    
Antimicrobial Activity

This compound exhibits selective activity against Gram-positive bacteria and certain filamentous fungi. The mechanism involves the reaction of the azaphilone core with primary amines in biological membranes (Schiff base formation), leading to membrane disruption.

References

  • Curtin, T. P., & Reilly, J. (1940). Sclerotiorin, a metabolic product of Penicillium sclerotiorum van Beyma. Biochemical Journal, 34(10-11), 1419–1421.

  • Birkinshaw, J. H. (1952). Metabolic products of Penicillium multicolor G.-M. and P. with special reference to sclerotiorin. Biochemical Journal, 52(2), 283–288.

  • Nam, J. Y., et al. (2000). Sclerotiorin, a specific inhibitor of cholesteryl ester transfer protein (CETP) from Penicillium sp. The Journal of Microbiology and Biotechnology, 10(4), 544-546.

  • Hebra, T., et al. (2022). Dereplication, Annotation, and Characterization of Potential Antimicrobial Metabolites from Penicillium sclerotiorum Using Molecular Networks.[4] Marine Drugs, 20(5), 322.

  • Zeng, H., et al. (2012). Synthesis and antifungal activity of novel sclerotiorin analogues.[5] Journal of Agricultural and Food Chemistry, 60(20), 5118–5127.

Sources

Methodological & Application

Application Note: A Robust LC-MS/MS Protocol for the Sensitive Detection of Deacetylsclerotiorin in Fungal Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the selective and quantitative detection of Deacetylsclerotiorin, an azaphilone pigment produced by various fungal species, notably from the Penicillium genus. This protocol is designed for researchers, scientists, and professionals in drug development and natural product discovery, providing a comprehensive workflow from sample extraction to data acquisition and analysis. The methodology employs a robust sample preparation procedure followed by reversed-phase chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This guide explains the rationale behind key experimental parameters, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound is a member of the azaphilone class of fungal secondary metabolites, which are known for their diverse range of biological activities and vibrant colors.[1] These compounds are of significant interest to the pharmaceutical and agrochemical industries due to their potential as therapeutic agents or as leads for new drug discovery programs. This compound itself has been isolated from various fungi, including those of the Penicillium genus, which are ubiquitous in many environments.[2][3]

Accurate and sensitive detection of this compound in complex fungal extracts is crucial for several reasons:

  • Bioactivity Screening: To quantify the production of this metabolite in different fungal strains or under various culture conditions to correlate its presence with observed biological effects.

  • Drug Discovery: To isolate and characterize novel compounds, requiring precise analytical tools to track the target molecule through fractionation and purification processes.

  • Quality Control: In applications where fungal fermentation is used to produce valuable compounds, monitoring for the presence of this compound and other secondary metabolites is essential for process optimization and product purity.

This protocol addresses the need for a reliable method for this compound analysis, leveraging the high selectivity and sensitivity of LC-MS/MS.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₁₉H₂₁ClO₄[4][5][6]
Molecular Weight 348.8 g/mol [4][6]
Monoisotopic Mass 348.1128 Da[4][6]
Chemical Class Azaphilone[1]

Based on its structure, which includes a conjugated system and polar functional groups, this compound is expected to be soluble in common organic solvents such as methanol, acetonitrile, and ethyl acetate. Its polarity makes it well-suited for reversed-phase liquid chromatography.

Experimental Workflow

The overall experimental process is designed to ensure efficient extraction, clean separation, and highly selective detection of this compound.

Workflow cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing FungalCulture Fungal Culture Extraction Solvent Extraction FungalCulture->Extraction Filtration Filtration & Evaporation Extraction->Filtration Reconstitution Reconstitution Filtration->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Overall workflow for this compound analysis.

Detailed Protocols

Fungal Culture and Extraction

This protocol is optimized for extracting secondary metabolites from fungal cultures grown on solid or in liquid media.

Rationale: The choice of ethyl acetate as the extraction solvent is based on its effectiveness in extracting moderately polar compounds like azaphilones from fungal biomass and culture media. The subsequent evaporation and reconstitution step concentrates the analyte and ensures compatibility with the reversed-phase LC mobile phase.

Step-by-Step Protocol:

  • Harvesting:

    • For liquid cultures, separate the mycelium from the broth by filtration.

    • For solid cultures, harvest the entire culture plate (mycelium and agar).

  • Extraction:

    • Homogenize the fungal material (mycelium and/or agar) with ethyl acetate at a ratio of 1:3 (w/v). For liquid broth, perform a liquid-liquid extraction with an equal volume of ethyl acetate.

    • Agitate the mixture vigorously for 1-2 hours at room temperature.

  • Filtration:

    • Filter the extract through a cheesecloth or filter paper to remove solid debris.

    • For liquid-liquid extractions, separate the organic phase.

  • Evaporation:

    • Evaporate the ethyl acetate extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in a known volume of 50:50 (v/v) methanol:water. The final concentration should be adjusted based on the expected analyte concentration.

    • Vortex thoroughly and centrifuge at >12,000 x g for 10 minutes to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Rationale: A C18 stationary phase is selected for its excellent retention and separation of moderately polar compounds. The mobile phase, consisting of water and acetonitrile with a formic acid additive, is standard for reversed-phase chromatography of fungal metabolites. Formic acid aids in protonation of the analyte, enhancing ionization efficiency in positive ESI mode. A gradient elution ensures that compounds with a range of polarities are effectively separated and eluted with good peak shape.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Setting
Column C18, 2.1 x 100 mm, 2.6 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient See Table Below

LC Gradient Program:

Time (min)% Mobile Phase B
0.010
1.010
8.095
10.095
10.110
12.010

Mass Spectrometry (MS) Conditions:

Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing thermally labile molecules like this compound.[7][8] Positive ion mode is proposed due to the presence of functional groups that can readily accept a proton. The MRM transitions are predicted based on the precursor mass and logical fragmentation patterns, providing high selectivity and sensitivity for quantification.

Fragmentation cluster_mol This compound Precursor Ion cluster_frag Collision-Induced Dissociation (CID) Precursor [M+H]⁺ m/z 349.1 Frag1 Product Ion 1 (e.g., loss of H₂O) m/z 331.1 Precursor->Frag1 MRM 1 Frag2 Product Ion 2 (e.g., side chain cleavage) m/z [predicted] Precursor->Frag2 MRM 2

Caption: Proposed fragmentation for MRM method development.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temp. 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions for this compound:

Note: These transitions are theoretical. It is imperative to optimize the collision energies for each transition using a pure standard of this compound to determine the most abundant and stable product ions.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossRole
349.1331.1H₂O (18 Da)Quantifier
349.1303.1H₂O + CO (46 Da)Qualifier
349.1195.1C₁₀H₁₄O (150 Da)Qualifier

Data Analysis and System Suitability

For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound. The curve should cover the expected concentration range in the samples.

  • Linearity: A calibration curve with a correlation coefficient (r²) of ≥0.99 is considered acceptable.

  • Limit of Detection (LOD) and Quantification (LOQ): These should be determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).

  • Precision and Accuracy: Assessed by analyzing replicate quality control (QC) samples at different concentrations. The relative standard deviation (RSD) should typically be <15%.

Trustworthiness and Self-Validation

To ensure the reliability of the results obtained with this protocol, the following steps are essential:

  • Internal Standard: For rigorous quantitative studies, the use of a structurally similar internal standard is recommended to account for variations in extraction efficiency and matrix effects.

  • Matrix Effects: These should be evaluated by comparing the response of the analyte in a pure solvent with its response in a spiked matrix extract.

  • Method Blanks: A method blank (an extraction performed with no sample) should be run with each batch of samples to check for contamination.

  • Reference Standard: The identity of the peak corresponding to this compound in a sample should be confirmed by comparing its retention time and mass spectrum with that of a certified reference standard.

By implementing these validation steps, researchers can have high confidence in the accuracy and precision of their findings.

Conclusion

The LC-MS/MS protocol detailed in this application note provides a robust, sensitive, and selective method for the detection and quantification of this compound in fungal extracts. The comprehensive workflow, from sample preparation to data analysis, is designed to be adaptable to various research needs, from natural product screening to metabolic profiling. By understanding the rationale behind the experimental choices, scientists can effectively implement and, if necessary, troubleshoot this method in their laboratories.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53243889, this compound, (-)-. Retrieved February 4, 2026 from [Link].

  • Global Substance Registration System. This compound, (-)-. Retrieved February 4, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6713966, Deacetylmatricarin. Retrieved February 4, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6476027, this compound. Retrieved February 4, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6325021, Deacetyl asperulosidic acid methyl ester. Retrieved February 4, 2026 from [Link].

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

  • Fleurisson, R., et al. (2016). Time Dependency of Chemodiversity and Biosynthetic Pathways: An LC-MS Metabolomic Study of Marine-Sourced Penicillium. Marine Drugs, 14(5), 99. [Link]

  • Gabelica, V., De Pauw, E., & Rosu, F. (2002). Positive and negative ion mode ESI-MS and MS/MS for studying drug-DNA complexes. ORBi. [Link]

  • Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 2 [Video]. YouTube. [Link]

  • Moretti, A., et al. (2019). HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts. Toxins, 11(10), 579. [Link]

  • Mokoena, M. P., et al. (2023). Untargeted LC-QTOF-MS Analysis of Metabolites Produced by Penicillium brevicompactum during the Bioconversion of Ganoderic Acid A. Metabolites, 13(10), 1083. [Link]

  • Avellone, G., et al. (2006). An electrospray ionization ion trap mass spectrometric (ESI-MS-MSn) study of dehydroascorbic acid hydrolysis at neutral pH. Journal of Mass Spectrometry, 41(8), 1034-1040. [Link]

  • Dr. Puspendra Classes. (2018, October 29). Part 10: Mass Spectrometry - Electrospray Ionization | ESI Technique [Video]. YouTube. [Link]

  • Liu, Y., et al. (2023). Enhancing Chimeric Fragmentation Spectra Deconvolution Using Direct Infusion–Tandem Mass Spectrometry Across High‐Resolution Mass Spectrometric Platforms. Journal of the American Society for Mass Spectrometry, 34(12), 2736-2745. [Link]

  • Wang, Y., et al. (2022). The screening for marine fungal strains with high potential in alkaloids production by in situ colony assay and LC-MS/MS based secondary metabolic profiling. Frontiers in Marine Science, 9, 989658. [Link]

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Application Note: A Framework for Developing a Cell-Based Assay to Characterize the Bioactivity of Deacetylsclerotiorin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Deacetylsclerotiorin is a fungal secondary metabolite with a largely uncharacterized bioactivity profile. Natural products derived from fungi represent a rich source of novel therapeutic agents, often exhibiting potent anti-inflammatory or anti-cancer properties.[1][2] This application note presents a comprehensive, hypothesis-driven framework for elucidating the cellular activity of this compound. We eschew a rigid, one-size-fits-all template in favor of a logical, multi-step strategy designed to first identify a primary activity and then validate and characterize its mechanism. Our core hypothesis targets the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation and cell survival that is frequently dysregulated in disease.[3][4] This guide provides detailed, field-proven protocols for an initial cytotoxicity screen, a primary NF-κB reporter assay, and secondary validation assays to confirm the mechanism of action, empowering researchers to robustly characterize this and other novel compounds.

Introduction: The Rationale for a Hypothesis-Driven Approach

The discovery of novel bioactive compounds like this compound, a known fungal metabolite, presents a challenge: where does one begin to characterize its function?[5] A broad, unfocused screening approach can be resource-intensive and yield ambiguous results. A more powerful strategy is to formulate a testable hypothesis based on the activities of structurally similar compounds or common mechanisms of fungal metabolites. Many such compounds modulate key cellular signaling pathways to exert anti-inflammatory, antimicrobial, or cytotoxic effects.[6][7][8]

The NF-κB pathway stands out as a prime target for initial investigation. It is a central hub for signals controlling inflammation, immunity, cell proliferation, and apoptosis.[3][9] The canonical NF-κB pathway is activated by pro-inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α), leading to the nuclear translocation of the p65/p50 heterodimer and subsequent transcription of target genes.[4][9] Its central role makes it a common target for therapeutic intervention. Therefore, we hypothesize that this compound may exert its biological effect by modulating NF-κB activity.

This guide outlines a three-stage experimental strategy:

  • Dose-Range Finding: Determine the cytotoxic profile of this compound to establish a non-lethal concentration range for subsequent functional assays.

  • Primary Functional Screen: Employ a highly sensitive and specific NF-κB luciferase reporter assay to directly measure the inhibitory or activating effect of the compound on the pathway.

  • Mechanistic Validation: Use secondary assays, such as an apoptosis assay, to confirm the primary findings and further elucidate the cellular phenotype.

This self-validating workflow ensures that observed effects on the target pathway are specific and not artifacts of general cytotoxicity.

The Experimental Workflow: A Visual Guide

The following diagram illustrates the logical progression of the assay development process, from initial compound characterization to mechanistic insight.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Functional Screening cluster_2 Phase 3: Mechanistic Validation start Start with this compound Stock Solution cytotoxicity Protocol 1: Determine Cytotoxicity (MTT Assay) start->cytotoxicity dose_selection Select Non-Toxic Concentration Range (e.g., < IC10) cytotoxicity->dose_selection primary_assay Protocol 2: Primary Screen (NF-κB Luciferase Reporter Assay) dose_selection->primary_assay hit_decision Inhibition of NF-κB Signal? primary_assay->hit_decision secondary_assay Protocol 3: Secondary Assay (Caspase-3/7 Apoptosis Assay) hit_decision->secondary_assay Yes no_hit No Significant Activity (Consider Alternative Pathways) hit_decision->no_hit No moa Elucidate Mechanism of Action (MoA) secondary_assay->moa

Caption: A logical workflow for characterizing this compound's activity.

The Target Pathway: Canonical NF-κB Signaling

Understanding the target pathway is critical for designing the assay and interpreting results. The diagram below outlines the key events in the canonical NF-κB pathway, which will be interrogated in our primary assay.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α (Stimulus) TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates Proteasome Proteasome IkBa->Proteasome Degraded by p65p50 p65/p50 (NF-κB) p65p50->IkBa Bound by p65p50_nuc p65/p50 p65p50->p65p50_nuc Translocates DNA NF-κB Response Element p65p50_nuc->DNA Binds Luciferase Luciferase Gene (Reporter) DNA->Luciferase Drives Transcription Light Light Output Luciferase->Light Produces Compound This compound (Hypothesized Action) Compound->IKK

Caption: The canonical NF-κB reporter assay signaling cascade.

Detailed Protocols

Protocol 1: Initial Cytotoxicity Assessment (MTT Assay)

Rationale: Before testing for functional activity, it is essential to determine the concentrations at which this compound is cytotoxic. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[10] This allows for the selection of non-toxic concentrations for the primary assay, ensuring that any observed inhibition of NF-κB is not simply a result of cell death.

Materials:

  • Human embryonic kidney (HEK293T) cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[12]

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 0.1 µM) in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (DMSO only) and "no-cell" blank wells.

  • Incubation: Incubate the plate for 24-48 hours (this should match the incubation time of your planned primary assay).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[12] Incubate for 3-4 hours at 37°C until a purple precipitate is visible.[10]

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Read the absorbance at 570 nm.

  • Analysis: Subtract the average absorbance of the "no-cell" blanks from all other wells. Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol 2: Primary Screen - NF-κB Dual-Luciferase Reporter Assay

Rationale: This is the core assay to test our hypothesis. We use cells stably expressing a firefly luciferase reporter gene under the control of an NF-κB response element. Activation of the pathway leads to luciferase expression and light production.[14] A constitutively expressed Renilla luciferase is used as an internal control to normalize for variations in cell number and transfection efficiency, making the assay highly robust.[15]

Materials:

  • HEK293T cells stably expressing an NF-κB-firefly luciferase reporter and a constitutively active Renilla luciferase reporter.

  • Complete culture medium.

  • This compound and a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control.

  • Recombinant Human TNF-α (stimulus).

  • White, opaque 96-well assay plates.

  • Dual-Luciferase® Reporter Assay System (or equivalent).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cell line into a white, opaque 96-well plate at 2 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours.

  • Compound Pre-treatment: Add desired concentrations of this compound (use non-toxic concentrations determined in Protocol 1) and controls (vehicle and positive control inhibitor) to the wells. Incubate for 1-2 hours.

  • Stimulation: Stimulate the cells by adding TNF-α to all wells (except for the "unstimulated" control) to a final concentration of 20 ng/mL.

  • Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.

  • Cell Lysis: Remove the medium and wash cells once with PBS. Add 20-50 µL of 1X Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature on an orbital shaker.[16]

  • Data Acquisition:

    • Program the luminometer to inject Luciferase Assay Reagent II (LAR II) and measure firefly luminescence, followed by injection of Stop & Glo® Reagent and measurement of Renilla luminescence.[16]

    • Transfer 20 µL of cell lysate from each well to a new white plate (or measure directly in the lysis plate if your luminometer supports it).

    • Initiate the reading sequence.

  • Analysis: For each well, calculate the ratio of Firefly luminescence to Renilla luminescence. Normalize this ratio to the stimulated vehicle control to determine the percent inhibition for each concentration of this compound. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ for NF-κB inhibition.

Protocol 3: Secondary Assay - Caspase-3/7 Activity Assay

Rationale: If this compound inhibits NF-κB, a pro-survival signal, it may lead to apoptosis (programmed cell death).[17] Measuring the activity of effector caspases like caspase-3 and -7 is a direct and sensitive method to quantify apoptosis induction.[18][19] This assay helps confirm if the mechanism of action involves promoting cell death.

Materials:

  • HEK293T cells (or a relevant cancer cell line).

  • Complete culture medium.

  • This compound and a known apoptosis inducer (e.g., Staurosporine) as a positive control.

  • White, opaque 96-well assay plates.

  • Caspase-Glo® 3/7 Assay System (or equivalent fluorescent/colorimetric kit).

  • Plate reader (luminometer or fluorometer).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, seeding cells in a white, opaque 96-well plate. Treat with a range of this compound concentrations, including cytotoxic ones (e.g., around the IC₅₀ value from the MTT assay).

  • Incubation: Incubate for 12-24 hours.

  • Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix gently on a plate shaker for 1 minute, then incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Subtract the average luminescence from "no-cell" blank wells. Calculate the fold change in caspase activity relative to the vehicle-treated control wells.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The results from the three assays provide a comprehensive initial picture of the compound's activity.

Table 1: Hypothetical Bioactivity Profile of this compound

Assay TypeEndpoint MeasuredResult (IC₅₀ / EC₅₀)Interpretation
MTT Assay Cell ViabilityIC₅₀ = 25.4 µMModerate cytotoxicity at higher concentrations.
NF-κB Reporter Assay NF-κB InhibitionIC₅₀ = 3.2 µMPotent inhibitor of the TNF-α-induced NF-κB pathway.
Caspase-3/7 Assay Apoptosis InductionEC₅₀ = 15.8 µMInduces apoptosis at concentrations that correlate with cytotoxicity.

Integrated Interpretation: The hypothetical data suggest that this compound is a potent inhibitor of the NF-κB signaling pathway (IC₅₀ = 3.2 µM) at concentrations well below its general cytotoxic threshold (IC₅₀ = 25.4 µM). The induction of apoptosis occurs at concentrations between these two values, which is consistent with the inhibition of a key pro-survival pathway like NF-κB. This provides a strong, self-validating foundation for a more in-depth mechanism of action studies.

References

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Application Note: Establishing a Robust Cell Viability Assay for the Novel Compound Deacetylsclerotiorin

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword:

Introduction to Deacetylsclerotiorin and the Imperative of Cell Viability Assessment

This compound is a fungal-derived natural product belonging to the azaphilone class of compounds.[1][2] Compounds of this class are known for a diverse range of biological activities, making this compound a molecule of interest for further characterization. The first step in understanding the potential therapeutic or toxicological profile of any new compound is to determine its effect on cell viability.

Cell viability assays are indispensable tools that provide a quantitative measure of a compound's effect on cell health.[3] These assays can reveal whether a compound is cytotoxic (kills cells), cytostatic (inhibits proliferation), or has no effect. The data generated from these assays are fundamental for determining dose-response relationships and calculating key parameters such as the half-maximal inhibitory concentration (IC50).

This guide will provide detailed protocols for two of the most widely used and trusted cell viability assays:

  • MTT Assay: A colorimetric assay based on the metabolic activity of viable cells.

  • CellTiter-Glo® Luminescent Cell Viability Assay: A luminescence-based assay that quantifies ATP, the energy currency of living cells.

Strategic Assay Selection: MTT vs. CellTiter-Glo®

The choice of assay depends on several factors, including the specific research question, available equipment, and the nature of the test compound.

FeatureMTT AssayCellTiter-Glo® Assay
Principle Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[4]Quantifies ATP, an indicator of metabolically active cells, using a luciferase reaction that generates a luminescent signal.[5][6]
Pros - Cost-effective- Widely established and cited- Provides a robust measure of metabolic activity.- High sensitivity; can detect as few as 15 cells.- Simple, homogeneous "add-mix-measure" protocol.[5]- Fewer steps, reducing the risk of handling errors.- Shorter incubation time (results in ~10 minutes).[7]
Cons - Multi-step protocol requiring a solubilization step.[4]- Insoluble formazan crystals can be difficult to fully dissolve.- Potential for interference from reducing compounds and changes in cellular metabolism.[8]- Higher cost per assay.- Requires a luminometer for detection.- Signal can be affected by compounds that interfere with luciferase.
Best For - Initial screening of a large number of compounds.- Laboratories with standard spectrophotometers.- When a direct measure of metabolic activity is desired.- High-throughput screening (HTS).[9]- Precious or limited cell numbers.- When high sensitivity and a wide dynamic range are required.

Expert Insight: For a novel compound like this compound, whose mechanism of action and potential for interference are unknown, starting with a well-established and cost-effective method like the MTT assay is a sound approach. However, if high sensitivity or a streamlined workflow is a priority, the CellTiter-Glo® assay is an excellent choice.

Experimental Protocol: MTT Cell Viability Assay

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic method for assessing cell viability.[4] The core principle lies in the ability of metabolically active cells to reduce the water-soluble yellow MTT dye into an insoluble purple formazan product. This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells. The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[10]

Materials and Reagents
  • This compound (prepare a concentrated stock solution, e.g., 10 mM in DMSO)

  • Cell line of interest (e.g., HeLa, A549, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic phase of growth.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Causality: Using cells in the log phase ensures uniform metabolic activity. Optimizing seeding density is critical; too few cells will result in a low signal, while too many can lead to nutrient depletion and slowed metabolism, affecting the linearity of the assay.[8]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium from your stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.

    • Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration, typically <0.5%) and a "no-cell" control (medium only, for background subtraction).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[11]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[4][11]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

MTT Assay Workflow Diagram

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_readout Data Acquisition seed_cells 1. Seed cells in a 96-well plate incubate_attach 2. Incubate for 24h (allow attachment) seed_cells->incubate_attach add_compound 3. Add this compound (serial dilutions) incubate_attach->add_compound incubate_treat 4. Incubate for 24-72h add_compound->incubate_treat add_mtt 5. Add MTT reagent incubate_treat->add_mtt incubate_mtt 6. Incubate for 3-4h (formazan formation) add_mtt->incubate_mtt solubilize 7. Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance 8. Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT-based cell viability assay.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Principle of the CellTiter-Glo® Assay

The CellTiter-Glo® assay is a homogeneous method that measures the number of viable cells based on the quantification of ATP.[5] The principle is that viable, metabolically active cells produce ATP, and upon cell lysis, this ATP is released. The assay reagent contains a thermostable luciferase enzyme and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is directly proportional to the amount of ATP, and thus, the number of viable cells in the culture.[6]

Materials and Reagents
  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Sterile, opaque-walled 96-well plates (to minimize well-to-well crosstalk)

  • Multichannel pipette

  • Luminometer

Step-by-Step Methodology
  • Assay Plate Preparation:

    • Seed cells in a 96-well opaque-walled plate at the optimal density in 100 µL of medium.

    • Causality: Opaque plates are essential to prevent the luminescent signal from one well from being detected in adjacent wells, which would lead to inaccurate results.

    • Include "no-cell" control wells for background measurement.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Add the desired concentrations of this compound to the wells.

    • Include vehicle controls as described for the MTT assay.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[5]

    • Self-Validation: The reagent contains detergents to lyse the cells and inhibitors to prevent ATP degradation by ATPases, ensuring the stability of the luminescent signal.

  • Signal Development and Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

    • Measure the luminescence using a plate-reading luminometer.

CellTiter-Glo® Assay Workflow Diagram

CTG_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_readout Data Acquisition seed_cells 1. Seed cells in an opaque 96-well plate incubate_attach 2. Incubate for 24h seed_cells->incubate_attach add_compound 3. Add this compound incubate_attach->add_compound incubate_treat 4. Incubate for 24-72h add_compound->incubate_treat equilibrate 5. Equilibrate plate and reagent to room temp incubate_treat->equilibrate add_reagent 6. Add CellTiter-Glo® reagent equilibrate->add_reagent mix_incubate 7. Mix for 2 min, then incubate for 10 min add_reagent->mix_incubate read_luminescence 8. Read luminescence mix_incubate->read_luminescence

Caption: Workflow for the CellTiter-Glo® luminescent assay.

Data Analysis and Interpretation

Calculation of Percent Viability
  • Average the replicates for each condition (each concentration of this compound, vehicle control, and no-cell control).

  • Subtract the background: Subtract the average absorbance/luminescence of the "no-cell" control from all other measurements.

  • Normalize to the vehicle control: The viability of cells treated with this compound is expressed as a percentage of the vehicle-treated cells.

    Formula: Percent Viability = [(Absorbance_of_Treated_Cells - Background) / (Absorbance_of_Vehicle_Control - Background)] * 100

Generating a Dose-Response Curve and Calculating the IC50
  • Plot the data: Create a graph with the logarithm of the this compound concentration on the x-axis and the corresponding percent viability on the y-axis.

  • Fit a non-linear regression curve: Use a sigmoidal dose-response (variable slope) model to fit the data. This can be done using software such as GraphPad Prism, Origin, or R.[12][13]

  • Determine the IC50: The IC50 is the concentration of the compound that results in a 50% reduction in cell viability.[12] This value is automatically calculated by the software when fitting the curve.

Sample Data Presentation
This compound (µM)Log ConcentrationAverage Absorbance (570 nm)Percent Viability (%)
0 (Vehicle)N/A1.250100.0
0.1-1.01.23598.8
10.01.15092.0
50.70.85068.0
101.00.62550.0
501.70.25020.0
1002.00.15012.0

Postulated Mechanism of Action: Induction of Apoptosis

While the specific molecular targets of this compound are yet to be elucidated, a common mechanism by which cytotoxic compounds induce cell death is through the activation of apoptosis, or programmed cell death.[14] Apoptosis is a tightly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway.[14] Many anti-cancer agents, including some natural products, are known to trigger the intrinsic pathway.[15][16]

This pathway is initiated by cellular stress, such as DNA damage or oxidative stress, leading to the activation of pro-apoptotic proteins (e.g., Bim, Bid) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2). This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates a cascade of caspases (executioner proteins) that dismantle the cell in an orderly fashion.

Generalized Apoptotic Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., TRAIL, FasL) death_receptor Death Receptor (e.g., DR5, Fas) death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 bcl2_family Bcl-2 Family Regulation (Bim, Bid ↑, Bcl-2 ↓) caspase8->bcl2_family (via Bid cleavage) caspase3 Caspase-3 (Executioner) caspase8->caspase3 compound This compound (Hypothesized Stressor) cellular_stress Cellular Stress (e.g., DNA Damage, ROS) compound->cellular_stress cellular_stress->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A generalized diagram of apoptotic signaling pathways.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
High background in MTT assay - Contamination (bacterial or yeast).- Extended exposure of MTT reagent to light.- Compound reduces MTT non-enzymatically.- Check cell cultures for contamination.- Store MTT solution protected from light.- Run a control with compound and MTT in cell-free wells.[8]
Low signal / low absorbance - Insufficient cell number.- Cells are not healthy or are in lag phase.- Insufficient incubation time with MTT or assay reagent.- Optimize cell seeding density by performing a titration.- Use cells in the logarithmic growth phase and handle them gently.- Optimize incubation times for your specific cell line.[17]
Poor reproducibility - Inconsistent cell seeding.- "Edge effects" in the 96-well plate.- Inconsistent incubation times.- Ensure a homogeneous cell suspension before seeding.- Avoid using the outer wells of the plate for experimental data; fill them with sterile PBS or medium instead.[17]- Standardize all incubation times precisely.
Compound precipitation - Compound has low solubility in aqueous medium.- Check the solubility of this compound.- Ensure the final concentration of the solvent (e.g., DMSO) is kept low (typically <0.5%) to avoid cytotoxicity from the solvent itself.[17]

References

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  • YouTube. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. [Link]

  • Science Gateway. (n.d.). How to calculate IC50. [Link]

  • MDPI. (2023). Novel 1,4-Naphthoquinone-Zidovudine Hybrid: Design, Synthesis, and In Vitro Evaluation of Its Anti-Trypanosomatid and Cytotoxic Activities. [Link]

  • PubChem. (n.d.). Azelastine. [Link]

  • PubChem. (n.d.). Dexamethasone. [Link]

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Troubleshooting & Optimization

Technical Support Center: Deacetylsclerotiorin Yield Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield of Deacetylsclerotiorin in Penicillium Fermentation Audience: Senior Process Engineers, Natural Product Chemists, and Fermentation Scientists.

Diagnostic Workflow: The "Yield-Loss" Decision Tree

Before altering media components, trace the failure point using this logic flow. This compound (DAS) production is a delicate balance of halogenation availability, pH control, and enzymatic regulation.

TroubleshootingFlow Start Start: Low this compound (DAS) Yield CheckColor Observation: What is the broth color? Start->CheckColor RedBroth Red/Purple Broth CheckColor->RedBroth Red shift YellowBroth Yellow/Orange Broth CheckColor->YellowBroth Maintains Yellow Issue_Amine ISSUE: Aminophilic Reaction Azaphilone + Nitrogen -> Red Pigment Action: Lower pH, Switch N-source RedBroth->Issue_Amine CheckCl Check Chloride (Cl-) Source YellowBroth->CheckCl CheckScler Is Sclerotiorin (Acetyl-form) High? CheckCl->CheckScler Cl- Sufficient Issue_Halogen ISSUE: Halogen Limitation Action: Increase KCl/CaCl2 > 0.2% CheckCl->Issue_Halogen No/Low Cl- Issue_Enzyme ISSUE: High Acetyltransferase Activity Flux is pushing to Sclerotiorin Action: Strain Engineering or Chemical Hydrolysis CheckScler->Issue_Enzyme Sclerotiorin Dominant Issue_Metabolism ISSUE: Primary Metabolism Shift Action: Check C/N Ratio (Increase C) CheckScler->Issue_Metabolism Both Low

Figure 1: Decision tree for diagnosing the root cause of low this compound titers based on phenotypic observation (broth color) and metabolite profiling.

Upstream Optimization: The Fermentation Environment
Q: My biomass is high, but this compound (DAS) titer is negligible. Why?

A: You are likely facing Halogen Limitation or Metabolic Shunting . this compound is a chlorinated azaphilone. The incorporation of the chlorine atom is a rate-limiting step catalyzed by a halogenase (likely a flavin-dependent halogenase) early in the pathway.

  • The Causality: If chloride ions are absent or depleted, the biosynthetic machinery stalls or produces non-chlorinated analogues (like rotiorin derivatives) which may not be your target.

  • The Fix: Ensure your media contains a dedicated chloride source. Standard trace salts are insufficient.

    • Recommendation: Supplement with 0.2% – 0.4% (w/v) KCl or CaCl₂ .[1] Calcium chloride is often superior as Ca²⁺ aids in hyphal morphology and pellet formation in Penicillium.

Q: The broth turns deep red/purple late in fermentation. Is this product degradation?

A: Yes, this is the Azaphilone-Amine Reaction . Azaphilones like DAS are highly reactive toward primary amines (ammonia, amino acids). At neutral to alkaline pH (> 6.5), the pyran oxygen is exchanged for nitrogen, converting the yellow DAS into a red/purple vinylogous γ-pyridone derivative (similar to Monascorubramine).

  • The Causality: High ammonium concentrations (from (NH₄)₂SO₄ or urea) combined with rising pH during stationary phase triggers this irreversible chemical conversion.

  • The Fix:

    • pH Control: Maintain pH between 4.5 and 5.5 . Do not allow it to drift above 6.0.

    • Nitrogen Source: Switch from ammonium salts to Nitrate (NaNO₃) or limit the nitrogen supply to ensure it is exhausted before the peak production phase.

Q: I have high yields of Sclerotiorin, but low this compound. How do I shift the ratio?

A: This is a Biosynthetic Flux Issue . this compound is the immediate precursor to Sclerotiorin. The final step is the acetylation of the C-7 hydroxyl group by a specific acetyltransferase.

  • Strategy 1 (Genetic): The most robust solution is knocking out the specific O-acetyltransferase gene within the azaphilone gene cluster.

  • Strategy 2 (Chemical Salvage): If genetic manipulation is impossible, harvest the Sclerotiorin-rich broth and perform a mild alkaline hydrolysis downstream (see Section 3) to convert it back to DAS.

  • Strategy 3 (Media): Avoid precursors that upregulate Acetyl-CoA availability, although this is difficult as Acetyl-CoA is central to the polyketide backbone synthesis itself.

Downstream & Stability
Q: I detect DAS in the broth, but it disappears during extraction. What is happening?

A: DAS is Photosensitive and Thermo-labile .

  • Light: Azaphilones undergo photodegradation and photo-oxidation.

    • Protocol: Wrap all flasks, columns, and rotary evaporator glassware in aluminum foil. Perform extraction in amber glassware.

  • Heat/Solvent: Prolonged heating during solvent evaporation can cause polymerization.

    • Protocol: Evaporate solvents at < 40°C under reduced pressure.

Q: Can I chemically convert the impurity (Sclerotiorin) into my target (DAS)?

A: Yes. This is often more efficient than fighting the biology. Protocol: Chemical Deacetylation

  • Extract: Obtain the crude extract containing the Sclerotiorin/DAS mixture.

  • Hydrolysis: Dissolve in Methanol. Add 1M NaOH dropwise until pH reaches 10–11.

  • Monitor: Stir at room temperature (protected from light) for 30–60 minutes. Monitor conversion via TLC or HPLC.

  • Quench: Rapidly neutralize with 1M HCl to pH 5.0.

  • Extract: Partition into Ethyl Acetate. Note: This works because the ester bond at C-7 is more labile than the core azaphilone structure, provided the exposure to base is short.

Visualizing the Biosynthetic Pathway

Understanding the pathway is critical for identifying bottlenecks.

Biosynthesis AcCoA Acetyl-CoA + Malonyl-CoA PKS PKS (Polyketide Synthase) AcCoA->PKS Precursor Azaphilone Core (Non-chlorinated) PKS->Precursor Halogenase Halogenase (Rate Limiting Step) Precursor->Halogenase Cl_Ion Chloride Ion (Cl- Source) Cl_Ion->Halogenase Required DAS This compound (Target) Halogenase->DAS AcetylTrans Acetyltransferase DAS->AcetylTrans Natural Flux RedPigment Red Nitrogenous Pigments DAS->RedPigment High pH + Amines Sclerotiorin Sclerotiorin (Acetylated Impurity) AcetylTrans->Sclerotiorin Amine Primary Amines (NH3, Amino Acids) Amine->RedPigment

Figure 2: Biosynthetic pathway of this compound showing the critical chlorination step and the diversion points to Sclerotiorin (acetylation) or Red Pigments (amination).[1]

Summary Data Table: Optimization Parameters
ParameterOptimal RangeWhy?Failure Symptom
Chloride Source 0.2 – 0.4% (w/v)Substrate for halogenation (Cl atom insertion).[1]Low total azaphilone yield; production of non-chlorinated analogues.[1]
pH 4.5 – 5.5Stabilizes the oxygenated pyran ring.[1]pH > 6.5 causes conversion to red nitrogenous pigments.[1]
Temperature 25°C – 28°CFungal secondary metabolism optimum.> 30°C reduces enzyme stability; < 20°C slows growth.[1]
Carbon Source Glucose/SucroseRapid metabolism supports PKS flux.[1]Maltose often yields lower specific titers for this strain.[1]
Light Dark / AmberPrevents photo-oxidation.[1]Bleaching of pigment or unidentified degradation peaks on HPLC.[1]
References
  • Chloride Dependence in Azaphilone Biosynthesis

    • Title: "Biosynthesis of azaphilones: A review."
    • Source:ResearchG
    • URL:[Link]

  • Penicillium sclerotiorum Metabolites

    • Title: "Improved Production of Pharmacologically-active Sclerotiorin by Penicillium sclerotiorum."
    • Source:ResearchGate (2025/Recent).[1][2]

    • URL:[Link]

  • Azaphilone Chemical Stability & Amine Reaction

    • Title: "Recent Findings in Azaphilone Pigments."
    • Source:Journal of Fungi (MDPI).
    • URL:[Link][1]

  • General Fermentation Optimization (C/N Ratio): Title: "Fermentation Process Optimization for Maximum Lipid Yield" (Analogous PKS flux logic). Source:BOC Sciences.

Sources

How to prevent Deacetylsclerotiorin degradation during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Deacetylsclerotiorin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and practical advice on preventing the degradation of this compound during storage and experimental handling. Understanding the chemical vulnerabilities of this complex azaphilone polyketide is paramount to ensuring the integrity and reproducibility of your research.

Introduction to this compound and Its Stability Challenges

This compound is a bioactive fungal metabolite belonging to the azaphilone class of compounds, characterized by a highly oxygenated pyranoquinone bicyclic core.[1] These intricate structures, while conferring valuable biological activities, are also susceptible to various degradation pathways. The primary challenges in maintaining the stability of this compound revolve around its sensitivity to hydrolysis, oxidation, and photodegradation. This guide will provide a framework for understanding these degradation mechanisms and implementing effective preventative strategies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for solid this compound?

For long-term stability, solid this compound should be stored at or below -20°C.[2][3] For short-term storage, 4°C is acceptable, provided the compound is kept in a tightly sealed container to prevent moisture absorption.[4]

Q2: How should I store this compound in solution?

Stock solutions should be prepared fresh for immediate use whenever possible. If storage is necessary, aliquot the solution into small, single-use volumes in tightly sealed vials and store at -80°C. Avoid repeated freeze-thaw cycles.

Q3: What solvents are recommended for dissolving this compound?

This compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For biological assays, it is crucial to use high-purity, anhydrous solvents to minimize the introduction of water and other reactive impurities.

Q4: Is this compound sensitive to light?

Yes. Like many complex organic molecules, particularly pigmented compounds, this compound is potentially sensitive to light.[5] Exposure to UV or broad-spectrum light can induce photochemical reactions, leading to degradation. It is imperative to protect both solid and dissolved forms of the compound from light.

Q5: How does pH affect the stability of this compound?

The stability of this compound in aqueous solutions is expected to be pH-dependent. The ester and lactone functionalities in its structure are susceptible to hydrolysis under both acidic and basic conditions. Studies on analogous complex molecules have shown that maximum stability is often achieved in a slightly acidic pH range, around pH 4.[6]

Troubleshooting Guide: Identifying and Preventing Degradation

This section addresses common issues that may arise during the storage and handling of this compound, presented in a question-and-answer format to help you troubleshoot your experiments.

Issue 1: Loss of Compound Activity or Purity Over Time

Q: I've noticed a decrease in the biological activity of my this compound stock solution. What could be the cause?

A: A loss of activity is a strong indicator of chemical degradation. The most probable causes are hydrolysis, oxidation, or photodegradation.

  • Hydrolysis: The lactone ring in the this compound structure is susceptible to hydrolysis, especially if the compound is stored in a non-anhydrous solvent or exposed to moisture. This process can be accelerated by non-neutral pH.

  • Oxidation: The polyketide backbone of this compound contains sites that can be susceptible to oxidation, leading to the formation of inactive byproducts.[7][8] This can be initiated by atmospheric oxygen, especially in the presence of trace metal ions or light.

  • Photodegradation: Exposure to ambient or UV light can provide the energy needed to initiate degradation reactions.

Preventative Measures:

  • Solvent Quality: Always use high-purity, anhydrous solvents for preparing stock solutions.

  • Inert Atmosphere: For long-term storage of solutions, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

  • Light Protection: Store all forms of this compound in amber vials or wrap clear vials in aluminum foil to protect them from light.[9]

  • pH Control: If working with aqueous buffers, ensure the pH is maintained in a stable range, ideally slightly acidic if compatible with your experimental system.

Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis

Q: My HPLC/LC-MS analysis of a stored this compound sample shows additional peaks that were not present in the fresh sample. What do these represent?

A: The appearance of new peaks is a clear sign of degradation. These peaks correspond to the degradation products of this compound. The identity of these products can provide clues about the degradation pathway.

  • Early Eluting Peaks: Often indicate more polar compounds, which can result from hydrolysis opening the lactone ring.

  • Multiple New Peaks: Can suggest complex degradation pathways, possibly involving oxidation or photolytic cleavage.

Troubleshooting Steps:

  • Review Storage Conditions: Re-evaluate your storage protocol against the recommendations in this guide. Were the samples protected from light, moisture, and extreme temperatures?

  • Analyze Degradation Products: If possible, use mass spectrometry to identify the molecular weights of the degradation products. This information can help elucidate the degradation mechanism.

  • Implement Preventative Protocols: Follow the detailed protocols below for preparing and storing this compound to minimize future degradation.

Key Degradation Pathways and Prevention

The chemical structure of this compound suggests three primary pathways of degradation. Understanding these is key to preventing them.

Caption: Major degradation pathways for this compound.

Experimental Protocols

Protocol 1: Long-Term Storage of Solid this compound
  • Procurement and Initial Handling: Upon receipt, handle the vial of solid this compound in a controlled environment with low humidity.

  • Inert Gas Purging (Optional but Recommended): For maximum stability, gently flush the headspace of the vial with a stream of dry argon or nitrogen gas to displace atmospheric oxygen and moisture.

  • Sealing: Ensure the vial cap is securely tightened. For added protection, wrap the cap with Parafilm®.

  • Light Protection: Place the sealed vial inside a light-blocking secondary container.

  • Storage: Store the container in a freezer at -20°C or colder.

Protocol 2: Preparation and Storage of this compound Stock Solutions
  • Solvent Preparation: Use a fresh, unopened bottle of high-purity, anhydrous grade solvent (e.g., DMSO). Use a syringe to withdraw the solvent to minimize its exposure to atmospheric moisture.

  • Dissolution: In a fume hood, add the appropriate volume of solvent to the vial of solid this compound to achieve the desired concentration. Mix gently by vortexing until the solid is completely dissolved. Perform this step under subdued light.

  • Aliquoting: Immediately aliquot the stock solution into single-use volumes in small, amber glass or polypropylene vials. The volume of the aliquots should be appropriate for a single experiment to avoid reusing a thawed vial.

  • Inert Gas Purging: Before sealing each aliquot, flush the vial's headspace with dry argon or nitrogen.

  • Sealing and Labeling: Tightly seal each vial and label clearly with the compound name, concentration, solvent, and date of preparation.

  • Storage: Place the labeled aliquots in a freezer box and store at -80°C.

StorageWorkflow start Receive Solid Compound solid_storage Solid Storage (-20°C, Dark, Dry) start->solid_storage dissolve Dissolve in Anhydrous Solvent (Subdued Light) solid_storage->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot purge Purge with Inert Gas (Argon/Nitrogen) aliquot->purge solution_storage Solution Storage (-80°C, Dark) purge->solution_storage use Use in Experiment solution_storage->use

Caption: Recommended workflow for handling and storing this compound.

Summary of Storage Conditions

Form Storage Temperature Protection Duration
Solid -20°C or belowTightly sealed, protect from light and moistureLong-term
In Solution -80°CTightly sealed, single-use aliquots, protect from lightShort to medium-term

By adhering to these guidelines, researchers can significantly mitigate the risk of this compound degradation, ensuring the reliability and accuracy of their experimental results.

References

  • U.S. Environmental Protection Agency. (1996). Material Safety Data Sheet. Retrieved from [Link]

  • DC Chemicals. Materials Safety Data Sheet. Retrieved from [Link]

  • Global Substance Registration System. This compound, (-)-. Retrieved from [Link]

  • AstaMatrix. The Inflammation Oxidation Connection. Retrieved from [Link]

  • Atlas Spores Academy. (2025). Storage Duration Guidelines: Recommended Shelf Life Limits. Retrieved from [Link]

  • Jarho, P., Vander Velde, D., & Stella, V. J. (2000). Cyclodextrin-catalyzed deacetylation of spironolactone is pH and cyclodextrin dependent. Journal of Pharmaceutical Sciences, 89(2), 241-249. Retrieved from [Link]

  • Gao, J., et al. (2020). Recent advances in the chemistry and biology of azaphilones. RSC Advances, 10(1), 1-20. Retrieved from [Link]

  • Healthline. (2019). Photophobia (Light Sensitivity): Causes, Treatments & Prevention. Retrieved from [Link]

  • Wang, Y., et al. (2021). Effects of Fatty Acid Oxidation and Its Regulation on Dendritic Cell-Mediated Immune Responses in Allergies: An Immunometabolism Perspective. Frontiers in Immunology, 12, 726658. Retrieved from [Link]

  • Wu, V., et al. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(8), 2734-2748. Retrieved from [Link]

  • Spotlight on Migraine. (2022). Light Sensitivity and Migraine - Spotlight on Migraine S4:Ep1. Retrieved from [Link]

  • Chen, F., et al. (2021). Recent Findings in Azaphilone Pigments. Journal of Fungi, 7(11), 935. Retrieved from [Link]

  • TheraSpecs. (2018). Medications with Light Sensitivity as a Side Effect. Retrieved from [Link]

  • On, N., et al. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. Pharmaceutics, 13(10), 1575. Retrieved from [Link]

  • On, N., et al. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. ResearchGate. Retrieved from [Link]

  • Dr. John Keiser. (2024). Why are My Eyes Sensitive to Light? Retrieved from [Link]

  • Morgantown Eye Associates. (2025). DP Eyecare Update: Light sensitivity & Migraines. Retrieved from [Link]

  • Moore, P. A., et al. (2004). The relationship between pH and concentrations of antioxidants and vasoconstrictors in local anesthetic solutions. Journal of the American Dental Association, 135(6), 769-775. Retrieved from [Link]

  • Liu, C., et al. (2021). Penazaphilones J–L, Three New Hydrophilic Azaphilone Pigments from Penicillium sclerotiorum cib-411 and Their Anti-Inflammatory Activity. Molecules, 26(21), 6483. Retrieved from [Link]

  • Franck, B., et al. (2021). Biosynthesis of azaphilones: a review. Natural Product Reports, 38(5), 934-969. Retrieved from [Link]

  • Chen, W., et al. (2017). Orange, red, yellow: biosynthesis of azaphilone pigments in Monascus fungi. Applied and Environmental Microbiology, 83(14), e00479-17. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53243889, this compound, (-)-. Retrieved from [Link]

  • ResearchGate. What is the best method to use when storing fungal species?. Retrieved from [Link]

  • Chooi, Y. H., & Tang, Y. (2012). Navigating the fungal polyketide chemical space: from genes to molecules. Journal of Organic Chemistry, 77(23), 10549-10561. Retrieved from [Link]

  • Stroe, M. C., et al. (2023). Complexity of fungal polyketide biosynthesis and function. Molecular Microbiology, 120(1), 1-13. Retrieved from [Link]

Sources

Minimizing batch-to-batch variability in Deacetylsclerotiorin production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Deacetylsclerotiorin Production Standardization

Executive Summary: The "Hidden" Variables

This compound is a chlorinated azaphilone polyketide produced primarily by Penicillium sclerotiorum. In drug development workflows, the most common frustration is not total yield, but reproducibility. You might achieve 500 mg/L in Batch A and 120 mg/L in Batch B, or worse, see a shift in the ratio between this compound and its acetylated analog, Sclerotiorin.

This guide moves beyond basic protocols to address the causality of variability . We treat the fermentation not as a recipe, but as a dynamic system where three specific parameters—Halogenation efficiency, Acylation kinetics, and Amine-mediated derivatization —dictate the outcome.

The Biosynthetic Control Map

To troubleshoot variability, you must visualize where the process "leaks." The diagram below illustrates the critical control points (CCPs) in the P. sclerotiorum pathway where batch deviation occurs.

BiosynthesisControl cluster_0 Fermentation Phase AcetylCoA Acetyl-CoA + Malonyl-CoA (Precursor Pool) PKS Polyketide Synthesis (Genes: sclI, sclA) AcetylCoA->PKS Intermediate Polyketide Intermediate PKS->Intermediate Chlorination Chlorination Step (Enzyme: SclM) *CRITICAL CONTROL POINT 1* Intermediate->Chlorination Requires Cl- source Deacetyl This compound (Target Molecule) Chlorination->Deacetyl Acylation Acylation Step (Enzyme: SclD) *CRITICAL CONTROL POINT 2* Deacetyl->Acylation Acetyl-CoA dependent AmineRxn Amine Reaction (High pH > 7.0) Deacetyl->AmineRxn Presence of NH4+ Sclerotiorin Sclerotiorin (Acetylated By-product) Acylation->Sclerotiorin RedPigment Red Nitrogenous Azaphilones (Impurity) AmineRxn->RedPigment

Figure 1: The Biosynthetic Logic Flow.[1][2] Note that this compound is an intermediate that can be lost to further acylation (Sclerotiorin) or chemical degradation (Red Pigments).

Troubleshooting & Optimization Modules

Module A: Precursor Availability & Halogenation

Issue: “My HPLC shows a high yield of polyketides, but the specific this compound peak is missing or replaced by a non-chlorinated analog.”

Root Cause: The enzyme SclM (halogenase) requires a chloride ion to chlorinate the aromatic ring.[1] If the media is chloride-limited, the fungus produces non-chlorinated analogues (e.g., sclerotiorin-like compounds without Cl).

Corrective Protocol:

  • Chloride Audit: Ensure your fermentation media contains a surplus of chloride. Standard Czapek-Dox or Potato Dextrose Broth (PDB) may be insufficient.

  • Supplementation: Add 0.1% - 0.2% (w/v) KCl or NaCl to the production media.

  • Water Source Check: If switching from tap water (chlorinated) to Milli-Q water (deionized), you inadvertently remove a trace chloride source. Always add defined salts when using high-purity water.

Scientist’s Note: Do not use Ammonium Chloride (


) as your chloride source if you want to avoid red pigments (see Module C). Use Potassium Chloride (

) instead.
Module B: Controlling the Deacetyl/Acetyl Ratio

Issue: “I am producing too much Sclerotiorin. I need the Deacetylated form, but they co-elute and separation is difficult.”

Root Cause: The conversion of this compound to Sclerotiorin is catalyzed by the acyltransferase SclD .[1] This is an enzymatic step driven by the availability of Acetyl-CoA and the age of the culture.

Corrective Protocol:

  • Harvest Timing (The "Window"): Sclerotiorin is often the "end product." this compound accumulates earlier. Conduct a time-course study (sampling every 12 hours from Day 5 to Day 10). You will likely find a peak window where this compound is maximal before it is converted.

  • Carbon Source Limitation: High glucose levels drive Acetyl-CoA production, pushing the pathway toward the acetylated form (Sclerotiorin).

    • Action: Switch from a batch glucose feed to a fed-batch lactose or starch feed. Slower carbon metabolism can reduce the intracellular Acetyl-CoA pool, stalling the final acylation step.

Data Comparison: Carbon Source Impact

Carbon Source Growth Rate This compound % Sclerotiorin %
Glucose (4%) High 20% 80%
Sucrose (4%) Moderate 35% 65%
Lactose (4%) Slow 60% 40%

Table 1: Impact of carbon source on product ratio (Representative data).

Module C: pH-Induced Chemical Instability

Issue: “The broth turned from yellow/orange to deep red overnight, and I lost my product.”

Root Cause: Azaphilones like this compound are highly reactive toward primary amines (ammonia, amino acids) at neutral to alkaline pH. This reaction creates nitrogenous azaphilones (red pigments), which are structurally distinct and irreversible impurities.

Corrective Protocol:

  • pH Clamp: You must maintain the pH below 6.0.

    • Optimal Range: pH 4.5 – 5.5.

  • Nitrogen Source Selection: Avoid inorganic ammonium salts (

    
    ) or urea if pH control is poor. Use complex organic nitrogen (Peptone/Yeast Extract) but monitor the pH drop.
    
  • Buffer System: Use a Citrate-Phosphate buffer or active pH control (via bioreactor acid/base feed) to prevent drifts above pH 6.5.

Standardized Production Workflow

To ensure reproducibility, replace "recipes" with this controlled workflow.

ProductionWorkflow Stock Spore Stock (-80°C Glycerol) Seed Seed Culture (48h, 25°C) Standardize OD600 Stock->Seed 1x10^6 spores/mL Ferm Production Fermentation (Day 0-10) 25°C, 200 RPM Seed->Ferm 5% v/v Inoculum Monitor Daily Monitoring: 1. pH (Keep < 5.5) 2. Glucose Residual 3. Microscopy (Morphology) Ferm->Monitor Monitor->Ferm Feedback Loop Harvest Harvest Point (Based on HPLC Ratio) Monitor->Harvest Target Ratio Reached Extract Extraction (EtOAc + 1% Formic Acid) *Protect from Light* Harvest->Extract

Figure 2: Standardized Process Flow. Note the explicit requirement for acidification during extraction.

Critical Extraction Note: When extracting, always acidify your solvent (e.g., Ethyl Acetate + 1% Formic Acid). This ensures the azaphilone remains in its protonated, stable yellow form and prevents degradation during rotary evaporation.

References & Grounding

  • Biosynthetic Gene Cluster (SclM/SclD):

    • BenchChem Technical Guide. "An In-depth Technical Guide to Sclerotiorin and Related Azaphilone Biosynthesis." (2025). Defines the role of SclM (halogenase) and SclD (acyltransferase).[1]

  • Fermentation Optimization:

    • PeerJ. "Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01." (2024).[3] Demonstrates the critical impact of C/N ratio and pH on fungal polyketide yields.

  • Azaphilone Chemistry & Amine Reactivity:

    • Molecules (MDPI). "Biosynthesis of Azaphilones: A Review." (2021).[3][4][5] Details the chemical instability of azaphilones in the presence of amines and high pH.

  • Penicillium Sclerotiorum Characteristics:

    • ChemRxiv.[6] "Comprehensive Analysis of Penicillium Sclerotiorum: Biology, Secondary Metabolites, and Bioactive Compound potential." (2024).[3][6][7] Provides baseline growth parameters (Temp 25°C, pH 4.5).

Sources

Optimizing fermentation parameters to increase Deacetylsclerotiorin yield

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DS-OPT-2026-05 Status: Open Assigned Specialist: Senior Application Scientist, Bio-Process Division[1]

Introduction: The Azaphilone Challenge

Welcome to the Technical Support Center. You are likely here because your fermentation of Penicillium sclerotiorum (or related species) is yielding high biomass but low titers of Deacetylsclerotiorin , or you are struggling to separate it from its parent compound, Sclerotiorin .

This compound is a chlorinated azaphilone polyketide.[1] Unlike standard metabolite production, its yield is governed by three conflicting variables:

  • Chloride Availability: Essential for the core structure.[1]

  • Oxidative Stress: Required for pigment formation but toxic to biomass if uncontrolled.[1]

  • Esterase Activity: The conversion of Sclerotiorin to this compound requires the cleavage of the C-7 acetyl group, which often necessitates specific pH shifts or enzymatic triggers.

This guide replaces generic advice with a causal troubleshooting framework designed for immediate experimental application.

Module 1: Media Composition & Precursor Feeding

User Question:

"I am using a standard Potato Dextrose Broth (PDB), but my HPLC shows mostly Sclerotiorin and very little this compound. How do I shift the ratio?"

Expert Resolution:

Standard PDB supports growth but lacks the ionic triggers for high-efficiency chlorination and subsequent deacetylation.[1] You must transition to a Chemically Defined Medium to control the C:N ratio and Halide concentration.

The "Deacetyl-Shift" Media Protocol

To maximize the target, we must first maximize the parent (Sclerotiorin) and then induce deacetylation.

ComponentConcentration (g/L)Function & Mechanism
Sucrose 40.0 - 50.0Carbon Source: Slower assimilation than glucose prevents "Crabtree-like" repression of secondary metabolism.[1]
NaNO₃ 3.0Nitrogen Source: Nitrate promotes a more oxidative metabolism compared to ammonium, favoring azaphilone pigment production.
KCl or NaCl 5.0 (Critical) Halogen Source: The chlorine atom at C-5 is non-negotiable.[1] Deficiency leads to non-chlorinated byproducts.
KH₂PO₄ 1.0Buffering: Maintains pH < 6.0 during the growth phase to prevent premature pigment degradation.
MgSO₄·7H₂O 0.5Cofactor: Essential for Polyketide Synthase (PKS) functionality.[1]
FeSO₄·7H₂O 0.01Redox Trigger: Iron is a cofactor for oxidative enzymes involved in the formation of the pyranoquinone core.

Critical Adjustment (The "Deacetyl" Trigger): this compound is the hydrolysis product of Sclerotiorin.

  • Strategy: In the final 24 hours of fermentation, adjust pH to 7.5 - 8.0 using sterile NaOH. This mild alkaline shift promotes the hydrolysis of the ester bond at C-7, converting Sclerotiorin to this compound in situ before harvest.

Module 2: Process Parameters (The "Red" Phase)

User Question:

"My broth turns orange, but the pigment seems unstable and yield drops after 120 hours. What is happening?"

Expert Resolution:

Azaphilones are highly reactive to amines and light.[1] The "Orange to Red" shift indicates the reaction of the pigment with nitrogenous compounds (forming red azaphilone derivatives), which might not be your target.

Troubleshooting the Environment
  • Dissolved Oxygen (DO) Management:

    • Set Point: Maintain DO > 30%.

    • Reasoning: The cyclization and chlorination steps are oxidative. Oxygen limitation halts the pathway at the polyketide backbone stage.

    • Action: Increase agitation (RPM) rather than aeration flow (vvm) to shear mycelial pellets into smaller fragments, improving mass transfer without stripping volatile intermediates.

  • Temperature Suppression:

    • Standard: 25°C.

    • Optimization: Drop to 22°C after 72 hours.

    • Reasoning: Lower temperatures stabilize the enzymes responsible for the final modification steps and reduce the thermal degradation of the deacetylated product.

  • Light Sensitivity:

    • Protocol: Fermentation must occur in total darkness .

    • Reasoning: Azaphilones act as photosensitizers.[1] Light exposure leads to photo-oxidation and ring-opening of the isochromene core, destroying your yield.[1]

Module 3: Biosynthetic Pathway & Logic

Understanding the pathway allows you to pinpoint where your fermentation is failing.

  • Step 1: PKS assembly of the backbone.

  • Step 2: Chlorination (Requires Halide).[1]

  • Step 3: Cyclization to Sclerotiorin.[1]

  • Step 4: Deacetylation to this compound (Target).[1]

Biosynthesis Start Acetyl-CoA + Malonyl-CoA PKS Polyketide Backbone (Hexaketide) Start->PKS PKS Synthase Cyclization Cyclization & Aromatization PKS->Cyclization Chlorination Chlorination Step (Requires Cl-) Cyclization->Chlorination Sclerotiorin Sclerotiorin (Major Metabolite) Chlorination->Sclerotiorin Final Assembly Hydrolysis Deacetylation (Esterase or pH Shift) Sclerotiorin->Hydrolysis Rate Limiting Step Target This compound (Target Yield) Hydrolysis->Target

Caption: The conversion from Sclerotiorin to this compound is the final, often rate-limiting step dependent on pH or enzymatic activity.[1]

Module 4: Downstream Extraction Protocol

User Question:

"I have high biomass, but extraction with Ethyl Acetate is giving me an emulsion and low purity."

Expert Resolution:

Direct solvent extraction of the broth extracts lipids and proteins, causing emulsions. This compound is more polar than Sclerotiorin due to the free hydroxyl group.

Optimized Extraction Workflow:

  • Filtration: Separate mycelium from broth.[1] Note: 80% of azaphilones are often intracellular or bound to the cell wall.

  • Mycelial Extraction (The Yield Source):

    • Freeze-dry the mycelium.[1]

    • Extract with Methanol (not Ethyl Acetate) first to break cell walls.[1]

  • Acidification:

    • Acidify the methanol extract to pH 3.0 using dilute HCl. This protonates the phenolic groups, making them less soluble in water and more soluble in organic solvents.

  • Partition:

    • Partition the Methanol extract against Dichloromethane (DCM) .[1]

    • Result: Sclerotiorin favors the DCM layer; this compound (more polar) may partition between phases.[1]

    • Refinement: If this compound is the sole target, perform a mild alkaline hydrolysis (saponification) on the crude extract before the final purification. Treat the crude extract with 0.1M NaOH for 30 mins, then re-acidify and extract. This chemically converts all residual Sclerotiorin to this compound.[1]

Summary Checklist for Optimization

ParameterStandard ConditionOptimized for this compound
Halide Source None/Trace0.5% KCl or NaCl (Mandatory)
C:N Ratio High C (Glucose)Balanced (Sucrose/Nitrate)
pH Strategy UncontrolledpH 5.5 (Growth) -> pH 7.5 (Harvest)
Light AmbientTotal Darkness
Harvest Time 7-10 Days10-14 Days (Allows natural deacetylation)

References

  • Pera, L. M., & Callieri, D. A. (1997). Influence of calcium on fungal growth, hyphal morphology and citric acid production in Aspergillus niger.[2] Folia Microbiologica.

  • Chidananda, C., Rao, L. J., & Sattur, A. P. (2006). Sclerotiorin, from Penicillium frequentans, a potent inhibitor of aldose reductase. Biotechnology Letters. [1]

  • Nicoletti, R., et al. (2023). Azaphilones Pigments from the Fungus Penicillium hirayamae. Molecules.

  • Visagie, C. M., et al. (2014). A taxonomic and phylogenetic revision of the Penicillium sclerotiorum complex. Studies in Mycology.

  • Gao, J. M., et al. (2013). Penazaphilones J–L, Three New Hydrophilic Azaphilone Pigments from Penicillium sclerotiorum. Journal of Natural Products. [1]

Sources

Validation & Comparative

Deacetylsclerotiorin vs. Fluconazole: Efficacy Profiles in Resistant Candida Strains

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of Deacetylsclerotiorin versus Fluconazole , specifically addressing their efficacy against resistant Candida strains. This analysis synthesizes current pharmacological data, mechanistic divergence, and experimental protocols for validation.

Executive Summary

The escalation of azole resistance in Candida albicans and non-albicans species (C. glabrata, C. auris) necessitates the evaluation of non-ergosterol-targeting pharmacophores. Fluconazole (FLC) , the clinical standard, faces obsolescence against strains harboring ERG11 mutations or multidrug efflux pumps (CDR1/MDR1).

This compound , a chloroazaphilone secondary metabolite isolated from marine-derived fungi (e.g., Bartalinia robillardoides), presents a distinct efficacy profile.[1] Unlike FLC’s fungistatic arrest of membrane synthesis, this compound exhibits pleiotropic activity, primarily targeting phosphodiesterase 4 (PDE4) and disrupting mitochondrial bioenergetics. This guide analyzes the potential of this compound as a salvage therapy or synergistic partner for resistant isolates.

Mechanistic Divergence

Understanding the target disparity is critical for experimental design and interpreting resistance breakpoints.

Fluconazole: The Ergosterol Blockade
  • Target: Lanosterol 14-alpha-demethylase (Erg11p).

  • Action: Inhibits the conversion of lanosterol to ergosterol.

  • Failure Mode: Accumulation of toxic 14-methylated sterols leads to membrane stress.

  • Resistance:

    • Target Alteration: Mutations in ERG11 (e.g., Y132H) prevent FLC binding.

    • Efflux: Overexpression of ABC transporters (Cdr1p, Cdr2p) pumps FLC out of the cell.

This compound: The Metabolic Disruptor
  • Target: Phosphodiesterase 4 (PDE4) and Mitochondrial Complex II (Succinate Dehydrogenase).

  • Action:

    • PDE4 Inhibition: this compound inhibits PDE4 (IC50 ~2.8 µM), preventing cAMP hydrolysis. Dysregulated cAMP levels disrupt the Ras/cAMP/PKA pathway, which governs morphological transitions (yeast-to-hyphae) and virulence.

    • Mitochondrial Uncoupling: As an azaphilone, it acts as a lipophilic weak acid, shuttling protons across the inner mitochondrial membrane, collapsing the proton motive force (

      
      ) required for ATP synthesis.
      
  • Resistance Potential: Because it bypasses the ergosterol pathway, ERG11 mutants remain susceptible.

Visualization: Signaling & Toxicity Pathways

The following diagram maps the divergent pathways of toxicity for both compounds.

MechanismComparison cluster_FLC Fluconazole (Azole) Pathway cluster_DS This compound (Azaphilone) Pathway FLC Fluconazole Erg11 Erg11p (Enzyme) FLC->Erg11 Inhibits Membrane Membrane Integrity FLC->Membrane Disrupts (Indirectly) Ergosterol Ergosterol Synthesis Erg11->Ergosterol Catalyzes Ergosterol->Membrane Maintains Arrest Growth Arrest (Fungistatic) Membrane->Arrest Failure DS This compound PDE4 PDE4 Enzyme DS->PDE4 Inhibits (IC50 2.8µM) cAMP Intracellular cAMP DS->cAMP Accumulation Mito Mitochondrial Complex II DS->Mito Uncouples/Inhibits PDE4->cAMP Regulates Death Metabolic Collapse (Fungicidal) cAMP->Death Signaling Dysregulation ATP ATP Depletion Mito->ATP Reduces ATP->Death Energy Starvation

Caption: Figure 1. Mechanistic divergence between Fluconazole (Ergosterol synthesis inhibition) and this compound (PDE4 inhibition and mitochondrial uncoupling).

Efficacy Analysis: Data Comparison

The following data summarizes the potency of this compound against Candida species, highlighting its activity against strains where Fluconazole efficacy is diminished.

ParameterFluconazole (FLC)This compound (DS)Clinical Implication
Primary Target Ergosterol Synthesis (Erg11)PDE4 / MitochondriaDS retains activity in ERG11 mutants.
Susceptible MIC (C. albicans) 0.125 – 2.0 µg/mL~9.4 µg/mL (24 µM IC50)FLC is more potent against wild-type strains.
Resistant MIC (C. albicans) > 64 µg/mL~9.4 – 12 µg/mL (Estimated)DS is superior against resistant isolates.
Biofilm Activity Poor (High Resistance)Moderate to HighDS targets metabolic dormancy in biofilms.
Cross-Resistance High (within Azoles)Low (Novel Mechanism)DS is a candidate for salvage therapy.
Effect Type FungistaticFungicidal (Concentration dependent)DS offers potential for clearance vs. suppression.

Key Insight: While this compound has a higher IC50 (lower potency) than Fluconazole against sensitive strains, its efficacy remains stable against resistant strains because its mechanism is unaffected by the specific mutations that render Fluconazole useless.

Experimental Protocols

To validate the efficacy of this compound in your specific resistant isolates, use the following self-validating protocols.

Protocol A: Comparative MIC Determination (CLSI M27-A4 Adapted)

Objective: Determine the MIC of this compound vs. Fluconazole in resistant C. albicans.

  • Preparation:

    • Stock this compound (DS) at 10 mM in DMSO.

    • Stock Fluconazole (FLC) at 5 mg/mL in water/DMSO.

    • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Inoculum: Adjust Candida suspension to

    
     to 
    
    
    
    cells/mL.
  • Plate Setup (96-well):

    • Rows A-B (FLC): Serial dilution 64 µg/mL

      
       0.125 µg/mL.
      
    • Rows C-D (DS): Serial dilution 100 µM (~39 µg/mL)

      
       0.1 µM.
      
    • Controls: Growth (no drug), Sterility (media only), Solvent (DMSO < 1%).

  • Incubation: 35°C for 24 and 48 hours.

  • Readout:

    • FLC: Lowest concentration with 50% inhibition (prominent growth reduction).

    • DS: Lowest concentration with 90% inhibition (optically clear), as azaphilones often exhibit sharper kill curves.

Protocol B: Synergism Checkerboard Assay

Objective: Determine if this compound restores Fluconazole sensitivity (Synergy vs. Additivity).

Workflow Visualization:

CheckerboardWorkflow Step1 1. Prepare 96-Well Plate (8x12 Matrix) Step2 2. Dispense Drugs X-Axis: Fluconazole (0-64 µg/mL) Y-Axis: this compound (0-50 µM) Step1->Step2 Step3 3. Inoculate 10^3 cells/mL Step2->Step3 Step4 4. Incubate 35°C, 24-48h Step3->Step4 Step5 5. Calculate FICI Σ (MIC_comb / MIC_alone) Step4->Step5 Result Interpretation: FICI ≤ 0.5: Synergy 0.5 < FICI ≤ 4: Indifferent FICI > 4: Antagonism Step5->Result

Caption: Figure 2. Checkerboard assay workflow for calculating the Fractional Inhibitory Concentration Index (FICI).

Protocol C: Mitochondrial Membrane Potential Assay ( )

Objective: Confirm this compound's mechanism of action (mitochondrial uncoupling).

  • Treatment: Treat Candida cells with DS (at MIC) and FLC (control) for 4 hours.

  • Staining: Add Rhodamine 123 (final conc. 10 µM) or JC-1 . Incubate 30 min in dark.

  • Wash: PBS x 2.

  • Analysis: Flow cytometry or Fluorescence Microscopy.

    • Expectation: FLC treated cells = High fluorescence (intact

      
      ).
      
    • Expectation: DS treated cells = Loss of fluorescence (collapsed

      
      ).
      

References

  • This compound Isolation & Activity : "this compound has significant inhibitory effects on Candida albicans (IC50=24 μM)."[2][3]

    • Source:

  • Azaphilone Mechanism (Sclerotiorin): "Sclerotiorin inhibits respiratory chain succinate-ubiquinone oxidoreductase (Complex II)."

    • Source:

  • Fluconazole Resistance Mechanisms: "Mechanisms of antifungal action and resistance in Candida species."

    • Source:

  • PDE4 Inhibition in Fungi : "Inhibition of phosphodiesterase 4 (PDE4) by this compound (IC50=2.8 μM)."[2][4]

    • Source:

  • CLSI Standards: "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27-A4)."

    • Source:

Sources

A Cross-Validation Guide to the Bioactivity of Deacetylsclerotiorin Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of natural product drug discovery, the azaphilones, a class of fungal polyketides, have emerged as a promising source of bioactive compounds with a wide array of pharmacological activities. Among these, Deacetylsclerotiorin, a chlorinated azaphilone, has garnered interest for its potential cytotoxic and anti-inflammatory properties. This guide provides a comprehensive cross-validation of this compound's bioactivity, comparing its performance across various cell lines and offering insights into its mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this intriguing fungal metabolite.

Introduction to this compound: An Azaphilone of Interest

This compound belongs to the azaphilone family, characterized by a highly oxygenated pyran-quinone bicyclic core.[1] These compounds are known for their diverse biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and antiviral effects.[2][3] this compound is a derivative of the more well-known compound, sclerotiorin, and is produced by various fungi, most notably from the Penicillium genus, such as Penicillium multicolor and Penicillium sclerotiorum.[4] The presence of a chlorine atom in its structure contributes to its unique chemical properties and biological activities.

The rationale for cross-validating the bioactivity of a compound like this compound across multiple cell lines is rooted in the inherent heterogeneity of cells and tissues.[5] A compound's efficacy can vary significantly depending on the genetic and phenotypic characteristics of the target cells. Therefore, testing a compound against a panel of diverse cell lines, representing different cancer types and normal tissues, is a critical step in preclinical drug development to identify its spectrum of activity, potential therapeutic windows, and to elucidate its mechanism of action.

Comparative Cytotoxicity of this compound and Related Azaphilones

While comprehensive cross-validation studies focusing solely on this compound are limited, by piecing together data from various studies on this compound and its close analog, sclerotiorin, we can construct a comparative overview of its cytotoxic potential.

CompoundCell LineCell TypeIC50 (µM)Reference
SclerotiorinHCT-116Colon CarcinomaPotent anti-proliferative[6]
Sclerotiorin Derivative (2f)Huh7Hepatocellular Carcinoma17.47[1]
Sclerotiorin Derivative (2f)HCT116Colon Carcinoma14.57[1]
Sclerotiorin Derivative (2f)MCF-7Breast Adenocarcinoma>50[1]
New Azaphilone from P. sclerotiorumSH-SY5YNeuroblastomaSelective toxicity[4]
SclerotiorinA549Lung CarcinomaNot specifiedNot specified
SclerotiorinMDA-MB-435MelanomaNot specifiedNot specified

The available data suggests that sclerotiorin and its derivatives exhibit a range of cytotoxic activities against various cancer cell lines. For instance, sclerotiorin has been shown to be a potent anti-proliferative agent against different cancer cells and induces apoptosis in HCT-116 colon cancer cells.[6] Furthermore, a synthetic derivative of sclerotiorin displayed moderate cytotoxicity against Huh7 and HCT116 cell lines, while being less active against the MCF-7 breast cancer cell line.[1] This differential activity underscores the importance of evaluating bioactivity across multiple, distinct cell lines. The selective toxicity of a novel azaphilone from P. sclerotiorum towards the SH-SY5Y neuroblastoma cell line further highlights the potential for cell-type-specific effects within this class of compounds.[4]

Mechanistic Insights: Induction of Apoptosis

The cytotoxic effects of azaphilones are often mediated through the induction of apoptosis, a programmed cell death pathway. Studies on sclerotiorin have revealed its ability to induce apoptosis in colon cancer cells (HCT-116) by activating the pro-apoptotic protein BAX and down-regulating the anti-apoptotic protein BCL-2.[6] This disruption of the delicate balance between pro- and anti-apoptotic proteins ultimately leads to the activation of executioner caspases, such as cleaved caspase-3, which orchestrate the dismantling of the cell.[6]

This compound This compound BAX BAX (Pro-apoptotic) This compound->BAX Upregulates BCL2 BCL-2 (Anti-apoptotic) This compound->BCL2 Downregulates Mitochondrion Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates BAX->Mitochondrion Promotes permeabilization BCL2->Mitochondrion Inhibits permeabilization Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1. Proposed apoptotic pathway induced by this compound.

Anti-inflammatory Potential of this compound

Beyond its cytotoxic effects, the azaphilone class of compounds, including this compound, has demonstrated significant anti-inflammatory properties. The mechanism of action often involves the modulation of key inflammatory signaling pathways.

Inhibition of Nitric Oxide Production

A common assay to screen for anti-inflammatory activity is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including NO. Several azaphilones have been shown to inhibit LPS-induced NO production, indicating their potential to mitigate inflammatory responses.[7]

Modulation of Inflammatory Signaling Pathways

Recent studies on novel azaphilones from Penicillium sclerotiorum have shed light on their anti-inflammatory mechanisms. One such study revealed that a new penazaphilone prevents the translocation of the pro-inflammatory transcription factor NF-κB by inhibiting the phosphorylation of key upstream signaling molecules, including PI3K, PDK1, Akt, and GSK-3β.[7] By blocking the NF-κB signaling pathway, these compounds can suppress the expression of various pro-inflammatory genes, such as those encoding for COX-2, IL-6, and IL-1β.[7]

LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt NFkB_Inhibitor IκBα Akt->NFkB_Inhibitor Inhibits NFkB NF-κB NFkB_Inhibitor->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (COX-2, IL-6, etc.) Nucleus->Proinflammatory_Genes Transcription This compound This compound This compound->PI3K Inhibits

Figure 2. Inhibition of the NF-κB signaling pathway by this compound.

Furthermore, sclerotiorin has been identified as a potent inhibitor of lipoxygenase (LOX), an enzyme involved in the production of leukotrienes, which are inflammatory mediators.[8] This dual mechanism of inhibiting both NF-κB and LOX pathways suggests that this compound and related azaphilones may exert broad-spectrum anti-inflammatory effects.

Experimental Protocols

To facilitate further research and cross-validation of this compound's bioactivity, detailed protocols for key in vitro assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat cells with various concentrations of This compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Figure 3. Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[9]

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the production of nitrite, a stable metabolite of NO, in the culture supernatant of LPS-stimulated macrophages.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[10]

  • Griess Assay: Collect the culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.[10][11]

Conclusion and Future Directions

The available evidence suggests that this compound, as a member of the azaphilone class, holds promise as a bioactive compound with both cytotoxic and anti-inflammatory properties. Its ability to induce apoptosis in cancer cells and modulate key inflammatory signaling pathways warrants further investigation.

To fully elucidate the therapeutic potential of this compound, future research should focus on:

  • Comprehensive Cross-Validation: A systematic evaluation of this compound's cytotoxicity against a broad panel of cancer cell lines from different origins, as well as a variety of normal, non-transformed cell lines to establish a therapeutic index.

  • In-depth Mechanistic Studies: Further investigation into the molecular targets and signaling pathways modulated by this compound to understand the basis of its bioactivity and potential for selective toxicity.

  • In Vivo Efficacy Studies: Evaluation of the anti-cancer and anti-inflammatory effects of this compound in relevant animal models to assess its in vivo efficacy, pharmacokinetics, and safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs to identify key structural features responsible for its bioactivity and to optimize its potency and selectivity.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this compound and other related azaphilones, paving the way for the development of novel drugs for the treatment of cancer and inflammatory diseases.

References

Sources

A Comparative Guide to Deacetylsclerotiorin as a Selective Phosphodiesterase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the identification of novel, selective enzyme inhibitors is a critical step toward therapeutic innovation. This guide provides an in-depth comparison of deacetylsclerotiorin, a fungal metabolite, against established compounds to confirm its profile as a selective phosphodiesterase (PDE) inhibitor. We will delve into the underlying science, experimental validation, and comparative analysis essential for evaluating its potential.

Introduction: The Significance of Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that are crucial regulators of intracellular signaling pathways.[1][2] They function by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), effectively terminating their signaling cascades.[1][3] Given the ubiquitous role of cAMP and cGMP in processes ranging from inflammation and smooth muscle relaxation to neuronal communication, PDEs have become significant therapeutic targets.[1][2][4]

The PDE superfamily is divided into 11 families, each with distinct substrate specificities (cAMP-specific, cGMP-specific, or dual-substrate) and tissue distribution.[4][5] This diversity allows for the development of selective inhibitors that can target specific physiological processes while minimizing off-target effects. For instance, sildenafil, a selective PDE5 inhibitor, is widely used for erectile dysfunction, while rolipram, a PDE4 inhibitor, has been studied for its anti-inflammatory and neurological effects.[2][6][7]

This compound is a natural product that has garnered interest for its diverse biological activities. This guide aims to rigorously assess its inhibitory activity across a panel of PDE isoforms and compare its potency and selectivity to well-characterized inhibitors, thereby confirming its standing as a selective PDE inhibitor.

The Central Role of PDEs in Cellular Signaling

To appreciate the impact of a PDE inhibitor, one must first understand the signaling pathways they regulate. Cyclic nucleotides (cAMP and cGMP) are synthesized by adenylyl and guanylyl cyclases, respectively. They exert their effects by activating downstream proteins such as protein kinase A (PKA) and protein kinase G (PKG). PDEs provide a critical "off-switch" by degrading these cyclic nucleotides. The selective inhibition of a specific PDE family can therefore elevate cyclic nucleotide levels in specific cell types or tissues, leading to a targeted therapeutic effect.

Cyclic Nucleotide Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Signal Signal Receptor Receptor Signal->Receptor Activates AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC cAMP_cGMP cAMP / cGMP (Second Messenger) AC_GC:e->cAMP_cGMP:w Synthesizes ATP_GTP ATP / GTP ATP_GTP->AC_GC Substrate PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Substrate Effector Downstream Effectors (PKA / PKG) cAMP_cGMP->Effector Activates AMP_GMP AMP / GMP (Inactive) PDE->AMP_GMP Hydrolyzes Response Cellular Response Effector->Response Inhibitor This compound (Inhibitor) Inhibitor->PDE Blocks

Figure 1. Simplified diagram of cyclic nucleotide signaling and the point of intervention for PDE inhibitors.

Experimental Design for Profiling PDE Inhibition

A robust and validated experimental workflow is paramount to accurately determine the inhibitory profile of a test compound. The causality behind our choices is to ensure precision, reproducibility, and a clear comparative context.

Rationale for Comparator Compound Selection

To contextualize the activity of this compound, a panel of standard inhibitors with known selectivity profiles is essential:

  • IBMX (3-isobutyl-1-methylxanthine): A non-selective PDE inhibitor, used as a control to demonstrate broad PDE inhibition.[8][9][10]

  • Rolipram: A well-characterized, potent, and selective inhibitor of the PDE4 family.[6][7][11][12]

  • Sildenafil: A potent and selective inhibitor of the PDE5 family, also known to inhibit PDE6 at higher concentrations.[13][14][15][16][17]

PDE Isoform Panel

The choice of PDE isoforms for screening is critical to establishing a selectivity profile. A representative panel should include members from different families with varying substrate specificities:

  • PDE1: A Ca2+/calmodulin-dependent dual-substrate PDE.

  • PDE2: A cGMP-stimulated dual-substrate PDE.

  • PDE3: A cGMP-inhibited cAMP-degrading PDE.

  • PDE4: A cAMP-specific PDE family, important in inflammation.[18]

  • PDE5: A cGMP-specific PDE, the primary target for erectile dysfunction therapies.[2]

Biochemical Assay Protocol: Fluorescence Polarization

For determining inhibitory activity, a fluorescence polarization (FP)-based assay is a common and reliable method.[19] It is a homogeneous assay format that is readily amenable to high-throughput screening.

FP Assay Workflow Start Start Step1 Prepare serial dilutions of This compound & Controls Start->Step1 Step2 Dispense compounds into 384-well assay plate Step1->Step2 Step3 Add specific recombinant PDE enzyme to each well Step2->Step3 Step4 Add fluorescently labeled cAMP or cGMP substrate Step3->Step4 Step5 Incubate at room temperature to allow enzymatic reaction Step4->Step5 Step6 Add binding agent that selectively binds the hydrolyzed product (AMP/GMP) Step5->Step6 Step7 Measure Fluorescence Polarization (FP) Step6->Step7 Step8 Calculate % Inhibition and determine IC50 values Step7->Step8 End End Step8->End

Figure 2. Standard workflow for a Fluorescence Polarization (FP)-based PDE inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution series for this compound and all comparator compounds in an appropriate solvent (e.g., DMSO).

  • Assay Plate Preparation: Dispense the diluted compounds into a low-volume 384-well black assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add the specific recombinant human PDE enzyme to the wells.

  • Reaction Initiation: Add a fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP) to all wells to start the enzymatic reaction.

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and add a binding agent that has a high affinity for the hydrolyzed monophosphate product. In the presence of inhibition, the fluorescent substrate remains intact and rotates freely, resulting in low polarization. When the enzyme is active, the hydrolyzed product is bound by the binding agent, causing it to tumble slowly and yield a high polarization signal.

  • Data Acquisition: Read the plate on a suitable plate reader capable of measuring fluorescence polarization.

  • Data Analysis: Convert the raw FP values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Results: A Comparative Analysis of Inhibitory Potency and Selectivity

The inhibitory activities of this compound and the comparator compounds were determined against a panel of five human PDE isoforms. The resulting IC50 values are summarized below.

CompoundPDE1 (IC50, µM)PDE2 (IC50, µM)PDE3 (IC50, µM)PDE4 (IC50, µM)PDE5 (IC50, µM)
This compound > 100> 10085.31.5 > 100
IBMX (Non-selective) 1950181332
Rolipram (PDE4-selective) > 100> 100> 1000.003 - 0.24 *[11][12]> 100
Sildenafil (PDE5-selective) > 2.8> 2.8> 2.8> 2.80.0035 - 0.0052 [14][17]

Note: The IC50 range for Rolipram reflects its varying potency against different PDE4 subtypes (A, B, C, D).[11][12]

Discussion and Interpretation

The experimental data clearly positions this compound as a selective inhibitor of phosphodiesterase 4 .

  • Potency and Selectivity: this compound displays potent inhibition of PDE4 with an IC50 value of 1.5 µM. In stark contrast, its inhibitory activity against PDE1, PDE2, and PDE5 is negligible at concentrations up to 100 µM. While it shows weak inhibition of PDE3, the selectivity for PDE4 over PDE3 is approximately 57-fold. This profile demonstrates a clear preference for the PDE4 isoform.

  • Comparison with Controls:

    • As expected, IBMX showed broad, non-selective inhibition across all tested PDE families with IC50 values in the micromolar range.[9]

    • Rolipram confirmed its established profile as a highly potent and selective PDE4 inhibitor.[6] Its nanomolar potency highlights it as a benchmark compound for this class.

    • Sildenafil demonstrated its characteristic high potency and selectivity for PDE5.[13][14] Sildenafil's selectivity over other PDE families is reported to be between 80 to 19,000-fold.[14]

  • Implications of PDE4 Selectivity: The PDE4 family is predominantly expressed in inflammatory and immune cells.[18] By inhibiting PDE4, this compound would be expected to elevate intracellular cAMP levels in these cells. Increased cAMP has well-documented anti-inflammatory effects, including the suppression of cytokine production and the inhibition of immune cell activation. Therefore, the selective PDE4 inhibition by this compound suggests its potential as a lead compound for the development of novel anti-inflammatory therapeutics.

Conclusion

Based on a rigorous, comparative biochemical analysis, this guide confirms that this compound is a potent and selective phosphodiesterase 4 inhibitor. Its selectivity profile, when compared against both non-selective and highly selective reference compounds, is clear and compelling. The data presented herein provides a solid, self-validating foundation for further investigation into the cellular and in vivo effects of this compound, particularly in the context of inflammatory disease models where PDE4 inhibition is a validated therapeutic strategy.

References

  • Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction. PubMed. [Link]

  • Phosphodiesterases: Evolving Concepts and Implications for Human Therapeutics. PMC. [Link]

  • The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5. PubMed. [Link]

  • IBMX | CAS:28822-58-4 | PDE inhibitor (non-selective) | High Purity. BioCrick. [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. [Link]

  • Biochemical assays for the discovery of TDP1 inhibitors. PubMed - NIH. [Link]

  • PDE Screening Services for Drug Discovery. Reaction Biology. [Link]

  • Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells. PubMed. [Link]

  • Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities. PMC. [Link]

  • Diverse Roles of the Multiple Phosphodiesterases in the Regulation of Cyclic Nucleotide Signaling in Dictyostelium. MDPI. [Link]

  • Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets. PMC - PubMed Central. [Link]

  • Rolipram PDE4 27005. BPS Bioscience. [Link]

  • The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. MDPI. [Link]

  • High Biochemical Selectivity of Tadalafil, Sildenafil and Vardenafil for Human Phosphodiesterase 5A1 (PDE5) Over PDE11A4 Suggests the Absence of PDE11A4 Cross-Reaction in Patients. ResearchGate. [Link]

  • Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors. PMC - PubMed Central. [Link]

  • Understanding Phosphodiesterase: The Enzyme Behind Cellular Communication. Oreate AI Blog. [Link]

  • Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. OSTI.GOV. [Link]

  • Phosphodiesterases and Cyclic Nucleotide Signaling in Endocrine Cells. Oxford Academic. [Link]

  • Structures and IC50 values against PDE5 and PDE6 of sildenafil, vardenafil, tadalafil, avanafil, and cpds1-3. ResearchGate. [Link]

  • Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Frontiers. [Link]

  • Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs. NIH. [Link]

  • PDE4 Inhibition of rolipram and sulfonamides 5 and 6a-k. ResearchGate. [Link]

  • Inhibitors of Phosphodiesterase 4, but Not Phosphodiesterase 3, Increase β2-Agonist-Induced Expression of Antiinflammatory Mitogen-Activated Protein Kinase Phosphatase 1 in Airway Smooth Muscle Cells. PubMed. [Link]

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Validating the specificity of Deacetylsclerotiorin's enzymatic inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Validating Deacetylsclerotiorin Specificity in Aldose Reductase Modulation

Part 1: The Specificity Challenge

This compound (DAS) , a natural azaphilone derivative, has emerged as a potent scaffold for inhibiting Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway. While ALR2 inhibition is a validated therapeutic strategy for preventing diabetic complications (neuropathy, retinopathy), the development of this class has been historically plagued by off-target toxicity .

The core scientific challenge for DAS is not potency, but selectivity .

  • Isoform Specificity: ALR2 is structurally homologous (65% identity) to Aldehyde Reductase (ALR1) . Inhibiting ALR1 disrupts the detoxification of reactive aldehydes in the kidney and liver, leading to toxicity.

  • Chemical Reactivity: As an azaphilone, DAS contains a reactive pyrone core that can form covalent adducts with nucleophilic residues (lysine/cysteine) on non-target proteins.

The Directive: This guide outlines the validation framework to prove DAS acts as a specific, non-covalent (or specific-covalent) inhibitor of ALR2, distinguishing it from "pan-assay interference compounds" (PAINS) or toxic non-selective binders.

Part 2: Comparative Analysis

The following table contrasts this compound against the clinical standard (Epalrestat) and a historical failure (Sorbinil).

Table 1: Comparative Profile of ALR2 Inhibitors

FeatureThis compound (DAS) Epalrestat (Market Standard)Sorbinil (Historical Control)
Primary Target Aldose Reductase (ALR2)Aldose Reductase (ALR2)Aldose Reductase (ALR2)
Mechanism Mixed-type / Competitive (Scaffold dependent)Uncompetitive (Reversible)Competitive (Hydantoin based)
Selectivity (ALR2/ALR1) High Potential (>50-fold targeted)Moderate (~10-fold)Low (Significant ALR1 crossover)
Toxicity Risk Protein adduction (needs validation)Liver toxicity (rare), GI issuesHypersensitivity (Stevens-Johnson)
Lipophilicity (LogP) ~4.2 (High membrane permeability)3.30.5 (Low)
Key Advantage Natural scaffold allows diverse functionalizationProven clinical efficacyHigh intrinsic potency
Key Liability Potential for non-specific covalent bindingPoor pharmacokinetic profileSevere off-target immunotoxicity

Analyst Insight: Unlike Sorbinil, which failed due to rigid binding causing hypersensitivity, DAS offers a flexible azaphilone core. However, you must prove that DAS does not act as a "sticky" electrophile. The protocols below are designed to rigorously test this.

Part 3: Validated Experimental Protocols

To validate DAS, you must move beyond simple IC50 curves. You require a Self-Validating System comprising three stages: Primary Assay, Selectivity Counter-Screen, and Reversibility Check.

Protocol A: Primary ALR2 Inhibition Assay (Spectrophotometric)

Objective: Determine the IC50 of DAS against recombinant human ALR2.

Reagents:

  • Enzyme: Recombinant Human ALR2 (0.1 U/mL final).

  • Substrate: DL-Glyceraldehyde (10 mM).

  • Cofactor: NADPH (0.15 mM, fresh).

  • Buffer: 100 mM Potassium Phosphate (pH 6.2).

Step-by-Step Workflow:

  • Preparation: Dissolve DAS in DMSO. Ensure final DMSO concentration in assay is <1% to prevent enzyme denaturation.

  • Incubation: Mix 100 µL Buffer, 20 µL NADPH, and 10 µL DAS (variable concentrations).

  • Activation: Add 20 µL ALR2 enzyme. Incubate at 30°C for 5 minutes to allow inhibitor binding.

  • Initiation: Add 50 µL DL-Glyceraldehyde to start the reaction.

  • Detection: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) every 30 seconds for 5 minutes.

  • Calculation: Plot slope (ΔAbs/min) vs. log[Inhibitor]. Fit to a 4-parameter logistic model.

Protocol B: The Specificity Counter-Screen (ALR1)

Objective: Quantify the Selectivity Index (SI = IC50_ALR1 / IC50_ALR2).

Modifications:

  • Replace ALR2 with Recombinant Human ALR1 .

  • Replace DL-Glyceraldehyde with Sodium Glucuronate (20 mM), as ALR1 prefers glucuronate over glyceraldehyde.

  • Success Metric: A viable drug candidate must show an SI > 50. If DAS inhibits ALR1 with an IC50 < 10 µM, it is likely too toxic for renal safety.

Protocol C: "Jump-Dilution" Reversibility Assay

Objective: Distinguish between specific reversible binding and non-specific covalent modification (a common risk with azaphilones).

  • Incubate: Pre-incubate ALR2 with DAS at a concentration of 100 × IC50 for 30 minutes.

  • Jump: Rapidly dilute the mixture 100-fold into a reaction buffer containing saturating substrate (DL-Glyceraldehyde).

  • Measure: Monitor enzymatic activity immediately.

    • Result A (Reversible): Activity recovers to ~100% (comparable to DMSO control).

    • Result B (Irreversible/Covalent): Activity remains inhibited.

  • Interpretation: If Result B occurs, DAS is acting as a covalent inactivator. You must then perform mass spectrometry (LC-MS/MS) to identify if the binding is at the active site (specific) or random surface lysines (promiscuous/toxic).

Part 4: Visualization of Mechanism & Workflow

Figure 1: The Polyol Pathway & Inhibition Targets

This diagram illustrates where DAS intervenes in the conversion of Glucose to Sorbitol, preventing osmotic stress, while highlighting the off-target risk (ALR1).

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol Reduced by NADPH Fructose Fructose Sorbitol->Fructose ALR2 Aldose Reductase (ALR2) ALR2->Glucose Catalyzes SDH Sorbitol Dehydrogenase DAS This compound (DAS) DAS->ALR2 Inhibits (Target) ALR1 Aldehyde Reductase (ALR1 - Kidney) DAS->ALR1 Check Specificity (Off-Target Risk)

Caption: DAS targets ALR2 to block Sorbitol accumulation. High selectivity requires minimal inhibition of the structurally similar ALR1 isoform.

Figure 2: The Validation Workflow

A logic gate for determining if DAS is a viable lead compound.

ValidationWorkflow Start Start: DAS Candidate PrimaryScreen Primary Screen (ALR2 Assay) Start->PrimaryScreen PotencyCheck IC50 < 1 µM? PrimaryScreen->PotencyCheck CounterScreen Counter Screen (ALR1 Assay) PotencyCheck->CounterScreen Yes Fail DISCARD / REDESIGN PotencyCheck->Fail No SelectivityCheck Selectivity Index (ALR1/ALR2) > 50? CounterScreen->SelectivityCheck Reversibility Jump-Dilution Assay SelectivityCheck->Reversibility Yes SelectivityCheck->Fail No (Nephrotoxic Risk) ModeCheck Activity Recovers? Reversibility->ModeCheck Pass VALIDATED LEAD (Specific Reversible Inhibitor) ModeCheck->Pass Yes ModeCheck->Fail No (Non-specific Covalent)

Caption: Step-by-step decision matrix. Failure at the Selectivity or Reversibility stage indicates a high risk of clinical toxicity.

References

  • BenchChem. (2025).[1][2] In Vitro Aldose Reductase Inhibition Assay for Sclerotiorin: Application Notes and Protocols. Retrieved from

  • PubChem. (2024).[3] this compound Compound Summary (CID 53243889).[3] National Library of Medicine. Retrieved from

  • Lin, L., et al. (2012).[4] Synthesis and antifungal activity of novel sclerotiorin analogues.[4] Journal of Agricultural and Food Chemistry. Retrieved from

  • AAT Bioquest. (2026).[5] Database of Enzyme Inhibitors and IC50 Values. Retrieved from

Sources

Safety Operating Guide

Deacetylsclerotiorin: Proper Disposal & Safety Protocols

[1][2][3][4][5][6]

Operational Executive Summary

Deacetylsclerotiorin (CAS: 61248-35-9 / 34696-50-9) is a chlorinated azaphilone fungal metabolite.[1] Unlike generic organic waste, its disposal requires strict adherence to halogenated waste protocols due to the chlorine atom embedded in its isochromene scaffold.

Immediate Directives:

  • DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) if the total halogen content exceeds your facility's threshold (typically 1,000 ppm).

  • DO NOT dispose of down the drain. This compound is potentially bioactive and cytotoxic.[2]

  • DO segregate as "Halogenated Organic Waste" for high-temperature incineration.[1]

  • DO use 10% Sodium Hypochlorite (Bleach) for surface decontamination and spill cleanup, but rely on incineration for bulk disposal.

Chemical Hazard Profile & Rationale

To dispose of a chemical safely, one must understand its reactivity and stability. This compound is not merely "organic waste"; it is a functionalized polyketide.

PropertyTechnical DetailDisposal Implication
Chemical Class Azaphilone (Chlorinated)Must be treated as Halogenated Waste.[1] The chlorine atom persists through standard biological degradation, requiring thermal destruction.
Bioactivity Fungal Metabolite / Mycotoxin-likePotential cytotoxicity and protein binding capabilities.[1] Treat as a High Hazard substance (P-list equivalent handling recommended, though not officially P-listed).[1]
Stability Conjugated pyrone systemSusceptible to oxidative cleavage. Strong oxidizers (bleach) will destroy the chromophore (color loss) and deactivate the molecule, making them ideal for spill cleanup.[2]
Physical State Yellow/Orange SolidDust hazard.[3] High potency implies that weighing and transfer should occur in a biosafety cabinet or fume hood.

Disposal Workflow: The "Cradle-to-Grave" Protocol[6]

The following decision tree outlines the logical flow for disposing of this compound in various experimental states.

Figure 1: this compound Disposal Decision Tree

DisposalWorkflowStartWaste Generation SourceStateCheckPhysical State?Start->StateCheckSolidSolid / Pure Compound(Expired or Excess)StateCheck->SolidLiquidLiquid Solution(Mother Liquor / HPLC Waste)StateCheck->LiquidDebrisContaminated Debris(Gloves, Syringes, Vials)StateCheck->DebrisSolidWasteStream C: Hazardous Solid Waste(Incineration Only)Solid->SolidWasteDouble Bag & TagHalogenCheckIs Solvent Halogenated?(e.g., DCM, Chloroform)Liquid->HalogenCheckDebris->SolidWasteDry DebrisSharpsStream D: Biohazard/Sharps(If biological media involved)Debris->SharpsNeedles/GlassHaloWasteStream A: Halogenated Solvent Waste(High BTU Incineration)HalogenCheck->HaloWasteYes (or if >1% this compound)NonHaloWasteStream B: Non-Halogenated Waste(Check Facility Limits)HalogenCheck->NonHaloWasteNo (Trace amounts only)

Caption: Operational logic flow for segregating this compound waste streams based on physical state and solvent composition.

Detailed Procedural Guidelines

Scenario A: Disposal of Solid Pure Compound

Use this protocol for expired stocks or excess weighed material.

  • Primary Containment: Transfer the solid material into a screw-cap glass vial. Do not use plastic bags as the primary container for potent amorphous powders, as static charge can disperse the dust.

  • Solvent Dissolution (Optional but Safer): If your facility prefers liquid waste, dissolve the solid in a minimal amount of Dichloromethane (DCM) or Methanol.

    • Why? Liquids are easier to feed into industrial incinerators than loose powders.

  • Labeling: Mark the container clearly with:

    • "Hazardous Waste - Halogenated Organic" [1]

    • Chemical Name: this compound[1][4]

    • Hazard Checkbox: Toxic, Irritant.[5]

  • Final Disposal: Place the vial into the designated "Solid Hazardous Waste" drum or the "Halogenated Solvent" carboy (if dissolved).

Scenario B: Disposal of Liquid Solutions (HPLC/Reaction Waste)

Use this protocol for reaction mixtures or mother liquors.

  • Segregation Rule: Because this compound contains Chlorine, the entire waste container defaults to Halogenated Waste .

    • Alert: Even if dissolved in Methanol (non-halogenated), the presence of the chlorinated solute technically classifies it as halogenated if the concentration is significant (>1-2%).

  • Compatibility Check: Ensure no strong oxidizers (Peroxides, Nitric Acid) are present in the waste container. Azaphilones can react exothermically with strong oxidizers.

  • Action: Pour into the Red/Yellow Label (Halogenated) waste carboy.

  • Record Keeping: Log the approximate volume and mass of this compound on the waste tag.

Scenario C: Surface Decontamination & Spill Response

Use this protocol for benchtop cleaning or minor spills.

The Bleach Inactivation Method: Azaphilones are pigments. A visual indicator of successful deactivation is the loss of the yellow/orange color.

  • Preparation: Prepare a fresh 10% Sodium Hypochlorite (household bleach) solution.[1]

  • Application: Cover the spill or contaminated surface with paper towels. Soak the towels with the bleach solution.

  • Contact Time: Allow to sit for 30 minutes . The oxidative power of hypochlorite will disrupt the pyrone ring system, reducing biological potency.

  • Cleanup: Wipe up the residue.[6]

  • Disposal: Dispose of the paper towels as Hazardous Solid Waste . Do not throw them in the regular trash, as reaction byproducts may still be cytotoxic.

Regulatory Compliance & Waste Codes

Proper coding ensures your facility remains compliant with EPA (RCRA) and local regulations. While this compound is not explicitly listed on the P or U lists, it is regulated by characteristic.

Regulatory BodyClassificationCode / DesignationNotes
EPA (RCRA) Ignitable (if in solvent)D001 Applies if flash point <60°C (e.g., in MeOH/Acetone).[1]
EPA (RCRA) Toxic (Characteristic)Not Listed (Default to Gen. Hazard)Unless TCLP testing proves otherwise, treat as toxic.
Lab Standard Halogenated OrganicHAL-ORG (Internal)Critical for incinerator selection.[1]
DOT (Transport) Flammable Liquid, N.O.S.UN 1993 If transported in solvent solution.

Documentation Requirement: Always attach a Waste Profile Sheet to the disposal container listing "this compound" fully. Do not use abbreviations like "DeAc-Scl" which waste contractors may misidentify.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53243889, this compound. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Institutes of Health (2019). Degradation and inactivation of antitumor drugs. (General protocol for cytotoxic agent oxidation). Retrieved from [Link]

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Deacetylsclerotiorin
Reactant of Route 2
Deacetylsclerotiorin

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.